ARL67156 trisodium hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H23Br2N5Na3O13P3 |
|---|---|
Molecular Weight |
803.07 g/mol |
IUPAC Name |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na.H2O/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;;1H2/q;3*+1;/p-3/t8-,10-,11-,14-;;;;/m1..../s1 |
InChI Key |
UWMONIJVKGTUGE-OPKBHZIBSA-K |
Isomeric SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
ARL67156 Trisodium Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium (B8492382) hydrate (B1144303), also known as FPL 67156, is a synthetic analog of adenosine (B11128) triphosphate (ATP) that has been widely utilized as a pharmacological tool to investigate purinergic signaling pathways. It is recognized primarily for its role as an inhibitor of ecto-ATPases, a group of cell surface enzymes responsible for the hydrolysis of extracellular nucleotides. By impeding the degradation of ATP and other nucleotides, ARL67156 effectively prolongs their signaling effects on P2 purinergic receptors, making it an invaluable agent in studying the physiological and pathophysiological roles of these signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of ARL67156, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its role in signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Ectonucleotidases
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases, particularly members of the Ecto-NTPDase (Ecto-nucleoside triphosphate diphosphohydrolase) and E-NPP (Ecto-nucleotide pyrophosphatase/phosphodiesterase) families.[1] Structurally, it is a non-hydrolyzable ATP analog, featuring a phosphomethyl bond (P-C-P) in place of the terminal phosphodiester bond (P-O-P) found in ATP.[1] This modification prevents the enzymatic cleavage that would normally degrade ATP to ADP and subsequently to AMP and adenosine.
Its inhibitory profile is not uniform across all ectonucleotidases. Research has demonstrated that ARL67156 is a more potent inhibitor of certain NTPDase and NPP isoforms than others.
Quantitative Inhibitory Profile
The inhibitory potency of ARL67156 has been quantified in various experimental systems. The following tables summarize the key inhibitory constants (Ki) and pIC50 values reported in the literature.
| Target Enzyme | Species | Ki (μM) | Inhibition Type | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | Competitive | [1] |
| NTPDase3 | Human | 18 ± 4 | Competitive | [1] |
| NPP1 | Human | 12 ± 3 | Competitive | [1] |
| NTPDase2 | Human | Not effective | - | [1] |
| NTPDase8 | Human | Not effective | - | [1] |
| NPP3 | Human | Not effective | - | [1] |
| Ecto-5'-nucleotidase (CD73) | Human | Not effective | - | [1] |
| Preparation | Parameter | Value | Reference |
| Human blood cells | pIC50 | 4.62 | [2] |
| Rabbit ear artery | pKi | 5.2 | [2] |
| Rat vas deferens | pIC50 | 5.1 | [3] |
Signaling Pathway Inhibition
ARL67156 modulates purinergic signaling by preventing the breakdown of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular space, thereby enhancing their activity at P2 receptors (P2X and P2Y). The following diagram illustrates this mechanism.
Experimental Protocols
The characterization of ARL67156's inhibitory activity involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
NTPDase Activity Assay (Colorimetric Method)
This assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or other nucleotides.
-
Reagents and Buffers:
-
Incubation Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2.
-
Substrate: ATP, ADP, or UTP at a specified concentration (e.g., 100 μM).
-
Inhibitor: ARL67156 at various concentrations.
-
Enzyme Source: Recombinant human NTPDase1, 2, 3, or 8.
-
Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
-
-
Procedure:
-
Pre-incubate the enzyme with the desired concentration of ARL67156 in the incubation buffer for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the nucleotide substrate.
-
Incubate the reaction mixture for a specific time (e.g., 15 minutes) at 37°C, ensuring that less than 10% of the substrate is hydrolyzed.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of released inorganic phosphate.
-
Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value. For Ki determination, perform the assay with varying substrate concentrations.
-
NPP Activity Assay
The activity of NPPs can be assessed using artificial substrates like p-nitrophenyl thymidine (B127349) 5'-monophosphate (pnp-TMP).
-
Reagents and Buffers:
-
Incubation Buffer: 50 mM Tris-HCl, pH 8.5, containing 140 mM NaCl, 5 mM KCl, and 1 mM CaCl2.
-
Substrate: 100 μM pnp-TMP or Ap3A.
-
Inhibitor: ARL67156 (e.g., 100 μM).
-
Enzyme Source: Recombinant human NPP1 or NPP3.
-
-
Procedure:
-
Add the enzyme extract to the incubation mixture containing ARL67156 and pre-incubate at 37°C for 3 minutes.
-
Start the reaction by adding the substrate (pnp-TMP or Ap3A).
-
Incubate for a defined period at 37°C.
-
Measure the product formation. For pnp-TMP, this can be done spectrophotometrically by detecting the release of p-nitrophenol.
-
HPLC-based Nucleotide Hydrolysis Assay
High-Performance Liquid Chromatography (HPLC) allows for the direct measurement of the substrate and its hydrolysis products.
-
Reagents and Buffers:
-
Same as the colorimetric assay.
-
Mobile Phase (example): 25 mM tetrabutyl ammonium (B1175870) (TBA), 5 mM EDTA, 100 mM KH2PO4/K2HPO4, pH 7.0, and 2% methanol (B129727) (v/v).[1]
-
-
Procedure:
-
Perform the enzymatic reaction as described in the colorimetric assay.
-
Stop the reaction at various time points by adding an equal volume of ice-cold chloroform (B151607) and vortexing.
-
Centrifuge to separate the phases and collect the aqueous supernatant.
-
Inject an aliquot of the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase column).
-
Separate and quantify the nucleotides (e.g., ATP, ADP, AMP) and the non-hydrolyzed ARL67156 based on their retention times and peak areas, detected by UV absorbance.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the inhibitory effect of ARL67156 on ectonucleotidase activity.
Conclusion
ARL67156 trisodium hydrate is a valuable research tool that acts as a competitive inhibitor of specific ectonucleotidases, most notably NTPDase1, NTPDase3, and NPP1.[1] Its ability to prevent the hydrolysis of extracellular ATP and ADP allows for the potentiation of purinergic signaling, enabling detailed investigation of the roles of P2 receptors in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of its inhibitory properties. A thorough understanding of its mechanism of action and its specificity is crucial for the correct interpretation of experimental results and for its potential application in drug development.
References
An In-depth Technical Guide to FPL 67156: Mechanism and Application in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of FPL 67156 (also known as ARL 67156), a pivotal pharmacological tool in the study of purinergic signaling. This document details its core mechanism of action, presents quantitative data on its activity, and outlines detailed experimental protocols for its application in research.
Core Mechanism of Action: Selective Ecto-ATPase Inhibition
FPL 67156 (6-N,N-diethyl-β,γ-dibromomethylene-D-ATP) is a synthetic analogue of adenosine (B11128) triphosphate (ATP) that functions as a selective and potent inhibitor of ecto-ATPase.[1] Ecto-ATPases, a family of ectonucleotidases including NTPDase1 and NTPDase3, are cell-surface enzymes responsible for the hydrolysis of extracellular nucleotides like ATP and adenosine diphosphate (B83284) (ADP).[2][3] By inhibiting these enzymes, FPL 67156 effectively prevents the degradation of endogenous and exogenous ATP and uridine (B1682114) triphosphate (UTP). This leads to a localized increase in the concentration and residence time of these nucleotides at their respective P2 purinergic receptors, thereby potentiating their signaling effects.[1]
The primary mechanism of FPL 67156 is the competitive inhibition of ectonucleotidases.[2] It has been shown to be a weak competitive inhibitor of human NTPDase1, NTPDase3, and NPP1.[2][3][4] This inhibition of ATP and ADP degradation enhances the physiological responses mediated by P2 receptors.[5] It is important to note that FPL 67156 has been observed to have weak direct effects as an antagonist at P2X and P2T purinoceptors and as a weak agonist at P2u-purinoceptors.[1]
Figure 1: Mechanism of FPL 67156 in Purinergic Signaling.
Quantitative Data Summary
The inhibitory potency of FPL 67156 against various ectonucleotidases and its effect on purinergic receptor activation have been quantified in several studies. The following tables summarize these key findings.
Table 1: Inhibitory Activity of FPL 67156 against Ectonucleotidases
| Enzyme Target | Species | Assay Method | Parameter | Value | Reference |
| Ecto-ATPase | Human | [γ-32P]-ATP dephosphorylation | pIC50 | 4.6 | [1] |
| Ecto-ATPase | Rabbit | Functional analysis (ATP E/[A] curve shift) | pKi | 5.2 | [1] |
| NTPDase1 (CD39) | Human | Colorimetric/HPLC | Ki | 11 ± 3 µM | [3] |
| NTPDase1 (CD39) | Human | Malachite Green Assay | Ki | 11 µM | [2] |
| NTPDase3 | Human | Colorimetric/HPLC | Ki | 18 ± 4 µM | [3] |
| NTPDase3 | Human | Malachite Green Assay | Ki | 18 µM | [2] |
| NPP1 | Human | Colorimetric/HPLC | Ki | 12 ± 3 µM | [3] |
| NPP1 | Human | Malachite Green Assay | Ki | 12 µM | [2] |
Table 2: Potentiation of P2 Receptor Agonist Responses by FPL 67156
| Receptor Type | Agonist | Tissue/Cell Preparation | FPL 67156 Conc. | Effect | Reference |
| P2U-purinoceptor | UTP | Rabbit isolated tracheal epithelium | 100 µM | 5-fold leftward shift of E/[A] curve | [1] |
| P2X-purinoceptor | ATP | Rabbit isolated ear artery | 1 mM | 34-fold leftward shift of E/[A] curve | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving FPL 67156.
Ecto-ATPase Inhibition Assay using [γ-32P]-ATP Dephosphorylation
This assay quantifies the inhibitory effect of FPL 67156 on ecto-ATPase activity by measuring the release of radiolabeled phosphate (B84403) from [γ-32P]-ATP.
Materials:
-
Human blood cells (as a source of ecto-ATPase)
-
[γ-32P]-ATP
-
FPL 67156
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Trichloroacetic acid (TCA)
-
Activated charcoal
-
Scintillation counter and vials
Procedure:
-
Prepare a suspension of human blood cells in the assay buffer.
-
Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [γ-32P]-ATP to the pre-incubated cell suspension.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding cold TCA to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins and cell debris.
-
To separate the unreacted [γ-32P]-ATP from the released 32P-inorganic phosphate, add a slurry of activated charcoal to the supernatant. The charcoal will bind the unreacted ATP.
-
Centrifuge the samples to pellet the charcoal.
-
Take an aliquot of the supernatant containing the free 32P-inorganic phosphate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of FPL 67156 and determine the pIC50 value.
Functional Assay: Potentiation of P2X Receptor-Mediated Contraction in Rabbit Ear Artery
This ex vivo assay assesses the ability of FPL 67156 to enhance the contractile response of arterial smooth muscle to P2X receptor agonists like ATP.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution
-
ATP and α,β-methylene-ATP
-
FPL 67156
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a rabbit and dissect the central ear artery.
-
Cut the artery into rings (2-3 mm in length) and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the arterial rings to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Obtain a cumulative concentration-response curve for ATP by adding increasing concentrations of the agonist to the organ bath and recording the isometric contraction.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the arterial rings with a fixed concentration of FPL 67156 (e.g., 1 mM) for a specified period.
-
In the presence of FPL 67156, repeat the cumulative concentration-response curve for ATP.
-
As a control, perform the same experiment with a stable ATP analogue, such as α,β-methylene-ATP, which is resistant to ecto-ATPase degradation.
-
Analyze the data to determine the leftward shift in the ATP concentration-effect curve caused by FPL 67156.
Functional Assay: Potentiation of P2U Receptor-Mediated Chloride Secretion in Tracheal Epithelium
This assay measures the effect of FPL 67156 on UTP-induced chloride secretion across an epithelial cell layer, a functional readout of P2U (now known as P2Y2) receptor activation.
Materials:
-
Rabbit tracheal tissue
-
Ussing chamber system
-
Voltage-clamp apparatus
-
Ringer's solution
-
UTP and ATP-γ-S
-
FPL 67156
Procedure:
-
Isolate the trachea from a euthanized rabbit and mount a section of the epithelium in an Ussing chamber.
-
Bathe both sides of the epithelium with Ringer's solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which is a measure of net ion transport. An increase in Isc reflects chloride secretion.
-
After the baseline Isc has stabilized, add increasing concentrations of UTP to the mucosal side and record the changes in Isc to generate a concentration-response curve.
-
Wash the tissue and allow the Isc to return to baseline.
-
Incubate the tracheal epithelium with FPL 67156 (e.g., 100 µM) in the mucosal bath.
-
Repeat the cumulative concentration-response curve for UTP in the presence of FPL 67156.
-
Perform a control experiment using a slowly hydrolyzable ATP analogue like ATP-γ-S to confirm that the potentiation by FPL 67156 is due to the inhibition of nucleotide degradation.
-
Quantify the leftward shift in the UTP concentration-response curve to determine the potentiating effect of FPL 67156.
Mandatory Visualizations
Figure 2: Workflow for Ecto-ATPase Inhibition Assay.
Figure 3: Logical Flow of FPL 67156 Action.
Conclusion
FPL 67156 is an indispensable tool for investigating the role of ecto-ATPases in terminating purinergic signaling. Its ability to potentiate the effects of ATP and UTP provides a means to study the physiological consequences of enhanced P2 receptor activation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize FPL 67156 in their studies of purinergic signaling pathways. Careful consideration of its specificity and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Ectonucleotidase Inhibition by ARL67156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a synthetic analog of ATP. It is a widely utilized research tool for studying the physiological and pathological roles of ectonucleotidases. These enzymes are cell-surface proteins that hydrolyze extracellular nucleotides, such as ATP and ADP, thereby regulating purinergic signaling. This guide provides an in-depth overview of the fundamental principles of ectonucleotidase inhibition by ARL67156, including its mechanism of action, target specificity, and the experimental protocols used for its characterization.
Mechanism of Action
ARL67156 functions as a competitive inhibitor of certain ectonucleotidases.[1][2][3] Its structure mimics that of ATP, allowing it to bind to the active site of the enzyme. However, the key modification in ARL67156 is the replacement of the oxygen atom between the β and γ phosphates with a dibromomethylene group (-CBr2-). This phosphonate (B1237965) linkage is resistant to hydrolysis by ectonucleotidases, preventing the cleavage of the terminal phosphate (B84403) group. By occupying the active site without being degraded, ARL67156 competitively blocks the binding and subsequent hydrolysis of natural substrates like ATP and ADP.
Target Ectonucleotidases and Inhibitory Potency
ARL67156 exhibits inhibitory activity against a specific subset of ectonucleotidases, primarily belonging to the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) families. It is most recognized for its inhibition of NTPDase1 (also known as CD39). The inhibitory potency of ARL67156 is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.
Quantitative Data on ARL67156 Inhibition
The following table summarizes the reported inhibitory constants of ARL67156 against various human and mouse ectonucleotidases.
| Enzyme Target (Species) | Inhibition Constant (Ki) / IC50 | Reference(s) |
| Human NTPDase1 (CD39) | Ki: ~1 µM - 11 µM | [3][4][5][6] |
| Human NTPDase3 | Ki: 18 µM | [3] |
| Human NPP1 | Ki: 12 µM | [3] |
| Human CD73 | Weak inhibition | [3] |
| Human NTPDase2 | Weak inhibition | [7] |
| Human NTPDase8 | Weak inhibition | [7] |
| Human NPP3 | Weak inhibition | [7] |
| Mouse NTPDase1 (CD39) | Partial inhibition at 50-100 µM | [7] |
| Mouse NTPDase3 | Partial inhibition at 50-100 µM | [7] |
| Mouse NTPDase8 | Weak inhibition | [7] |
Impact on Purinergic Signaling
The primary consequence of ectonucleotidase inhibition by ARL67156 is the potentiation of purinergic signaling .[3] By preventing the degradation of extracellular ATP and ADP, ARL67156 leads to an accumulation of these nucleotides in the pericellular space. This, in turn, results in prolonged and enhanced activation of P2 purinergic receptors (P2X and P2Y families) on the cell surface. This heightened receptor activation can trigger a variety of downstream cellular responses, including ion channel opening, G-protein activation, and modulation of intracellular second messenger pathways.
The following diagram illustrates the effect of ARL67156 on the purinergic signaling pathway.
Experimental Protocols
The inhibitory activity of ARL67156 on ectonucleotidases is commonly assessed using two primary experimental approaches: the Malachite Green Assay and Capillary Electrophoresis.
Malachite Green Assay
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The principle lies in the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate, which can be measured spectrophotometrically.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations essential for enzyme activity (e.g., 2 mM CaCl2 and 2 mM MgCl2).
-
Substrate Solution: ATP or ADP prepared in the assay buffer to a final concentration that is relevant for the enzyme being studied (often near its Km value).
-
Enzyme Preparation: A source of the ectonucleotidase, such as recombinant protein or cell membrane preparations, diluted in the assay buffer to a concentration that yields a linear rate of product formation over the assay time.
-
ARL67156 Stock Solution: A concentrated stock of ARL67156 dissolved in a suitable solvent (e.g., water or DMSO) and then serially diluted to the desired test concentrations.
-
Malachite Green Reagent: A solution containing malachite green hydrochloride and ammonium (B1175870) molybdate in an acidic medium. Commercial kits are widely available and recommended for consistency.[2][8][9]
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme preparation to each well.
-
Add the desired concentrations of ARL67156 or a vehicle control.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts enzymatic activity.
-
Allow color to develop for 15-30 minutes at room temperature.[10]
-
Measure the absorbance at a wavelength between 600-660 nm using a microplate reader.[2][9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance readings of the experimental samples to the amount of phosphate produced.
-
Plot the percentage of inhibition against the logarithm of the ARL67156 concentration to determine the IC50 value.
-
Capillary Electrophoresis (CE) Assay
Capillary electrophoresis is a high-resolution separation technique that can be used to monitor the enzymatic conversion of substrates to products. It offers the advantage of directly measuring the consumption of the substrate and the formation of the product in a single run.
Detailed Methodology:
-
Instrumentation and Reagents:
-
Capillary Electrophoresis System: Equipped with a UV detector.
-
Fused-Silica Capillary: Typically with an internal diameter of 50-75 µm.
-
Running Buffer: A buffer that allows for the separation of nucleotides (e.g., 50 mM phosphate buffer, pH 6.5 or 40 mM sodium borate (B1201080) buffer, pH 9.1).[11][12]
-
Reaction Buffer: Similar to the Malachite Green Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2).
-
Substrate, Enzyme, and Inhibitor Solutions: Prepared as described for the Malachite Green Assay.
-
-
Assay Procedure (In-capillary reaction):
-
The capillary is sequentially rinsed with a base (e.g., 0.1 M NaOH), water, and then equilibrated with the running buffer.
-
A small plug of the substrate solution (containing the desired concentration of ARL67156) is injected into the capillary hydrodynamically.
-
A plug of the enzyme solution is then injected.
-
Another plug of the substrate/inhibitor solution is injected to sandwich the enzyme.
-
The reaction is allowed to proceed within the capillary for a defined incubation time (e.g., 5 minutes).[12]
-
A high voltage is then applied to the capillary, which simultaneously stops the reaction and initiates the electrophoretic separation of the substrate and products.
-
The separated nucleotides are detected as they pass the UV detector, typically at a wavelength of 210 nm or 260 nm.[11][12]
-
-
Data Analysis:
-
The peak areas of the substrate and product are integrated.
-
The enzyme activity is calculated based on the amount of product formed or substrate consumed.
-
The percentage of inhibition at different ARL67156 concentrations is determined to calculate the IC50 or Ki value.
-
The following diagram provides a logical workflow for determining the inhibitory properties of a compound like ARL67156.
Conclusion
ARL67156 is an invaluable tool for the study of purinergic signaling, acting as a competitive inhibitor of specific ectonucleotidases, most notably NTPDase1/CD39. Its ability to prevent the degradation of extracellular ATP and ADP allows researchers to investigate the downstream consequences of enhanced P2 receptor activation. A thorough understanding of its mechanism of action, target specificity, and the experimental methods used for its characterization is crucial for the accurate interpretation of research findings and for the development of novel therapeutics targeting the ectonucleotidase family.
References
- 1. eubopen.org [eubopen.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencellonline.com [sciencellonline.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to ARL67156 for the Study of Extracellular ATP Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a critical signaling molecule involved in a vast array of physiological processes, acting as a neurotransmitter and a paracrine/autocrine mediator.[1][2] Its signaling is tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases, which rapidly hydrolyze ATP to ADP, AMP, and finally adenosine.[2] Understanding the dynamics of this pathway is crucial for research in areas such as neurotransmission, inflammation, and oncology.
ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate), is a widely used pharmacological tool for studying these processes.[2][3] It is a non-hydrolyzable ATP analogue designed to inhibit the activity of ecto-ATPases, thereby preventing the degradation of extracellular ATP and prolonging its signaling effects.[3][4] This guide provides an in-depth overview of ARL67156, its mechanism of action, experimental applications, and critical considerations for its use.
Mechanism of Action
ARL67156 functions as a competitive inhibitor of specific ectonucleotidases.[3][5] By mimicking the structure of ATP, it binds to the active site of these enzymes but cannot be broken down due to the substitution of a phosphodiester bond (P-O-P) with a more stable phosphomethyl bond (P-C-P).[3] This prevents the enzyme from hydrolyzing its natural substrate, ATP.
The primary targets of ARL67156 include members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[3] Specifically, it has been shown to be a weak but competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[6][7] However, its efficacy against other key enzymes in the purinergic signaling cascade, such as NTPDase2, human NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73), is limited.[6][7]
An important and tissue-specific consideration is the substrate selectivity of its inhibitory action. Research on murine colonic muscles has shown that ARL67156 effectively inhibits the degradation of ADP but not ATP.[1][2] This suggests that in certain biological systems, the observed potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP itself, a critical factor for data interpretation.[1][2]
References
- 1. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Development of FPL 67156
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPL 67156, also known as ARL 67156, is a synthetic analogue of adenosine (B11128) triphosphate (ATP) that has played a significant role as a pharmacological tool in the study of purinergic signaling. Chemically identified as 6-N,N-diethyl-beta,gamma-dibromomethylene-D-ATP, it was first synthesized and characterized by scientists at Fisons Pharmaceuticals in Loughborough, UK.[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental evaluation of FPL 67156, intended for researchers and professionals in the field of drug development.
FPL 67156 was developed as a selective inhibitor of ecto-ATPase, an enzyme responsible for the extracellular hydrolysis of ATP.[1][2] By inhibiting this enzyme, FPL 67156 effectively potentiates the actions of endogenous ATP and other nucleotides on P2 purinoceptors, making it an invaluable probe for elucidating the physiological and pathological roles of purinergic neurotransmission.
Chemical Synthesis and Structure
While a detailed, step-by-step synthesis protocol for FPL 67156 is not publicly available in the reviewed literature, its structure as a modified ATP analogue suggests a synthetic route involving the modification of the triphosphate chain of ATP. The key structural feature is the replacement of the oxygen bridge between the beta and gamma phosphates with a dibromomethylene group, which confers resistance to hydrolysis by ecto-ATPases.
Mechanism of Action
FPL 67156 functions as a competitive inhibitor of ecto-ATPase.[3] Ecto-ATPases are a family of cell-surface enzymes that hydrolyze extracellular ATP to ADP, AMP, and ultimately adenosine. This enzymatic degradation terminates the signaling of ATP and generates other active purinergic ligands. By inhibiting ecto-ATPase, FPL 67156 prevents the breakdown of extracellular ATP, thereby prolonging its availability to bind to and activate P2 purinoceptors (both P2X and P2Y subtypes). This potentiation of ATP signaling is the primary mechanism through which FPL 67156 exerts its pharmacological effects.
Signaling Pathways Affected by FPL 67156
The inhibition of ecto-ATPase by FPL 67156 leads to an accumulation of extracellular ATP, which then has an enhanced effect on P2 receptors. The downstream signaling pathways activated by these receptors are diverse and cell-type specific.
Quantitative Data
The inhibitory potency of FPL 67156 has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature.
Table 1: Inhibitory Potency of FPL 67156 against Ecto-ATPase
| Preparation | Parameter | Value | Reference |
| Human Blood Cells | pIC50 | 4.6 | [2] |
| Rabbit Ear Artery | pKi | 5.2 | [2] |
Table 2: Inhibitory Constants (Ki) of ARL 67156 against Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Reference |
| NTPDase1 (CD39) | ATP | 11 ± 3 | [3] |
| NTPDase3 | ATP | 18 ± 4 | [3] |
| NPP1 | pnp-TMP | 12 ± 3 | [3] |
Table 3: Pharmacological Effects of FPL 67156
| Preparation | Effect | Concentration | Magnitude of Effect | Reference |
| Rabbit Isolated Tracheal Epithelium | Potentiation of UTP response | 100 μM | 5-fold leftward shift of E/[A] curve | [2] |
| Rabbit Isolated Ear Artery | Potentiation of ATP response | 1 mM | 34-fold leftward shift of E/[A] curve | [2] |
| Guinea-pig Isolated Vas Deferens | Enhancement of neurogenic contraction | 100 μM | ~2-fold increase |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize FPL 67156.
Ecto-ATPase Inhibition Assay (Human Blood Cells)
This protocol is based on the method described by Crack et al. (1995).[1][4]
Objective: To determine the inhibitory potency of FPL 67156 on ecto-ATPase activity in a human blood cell preparation.
Materials:
-
Fresh human blood
-
[γ-³²P]-ATP
-
FPL 67156
-
Standard buffer solutions
-
Scintillation counter
Procedure:
-
Isolate mixed human blood cells by centrifugation.
-
Wash the cells multiple times with an appropriate buffer to remove plasma components.
-
Resuspend the cells in the assay buffer to a defined concentration.
-
Pre-incubate the cell suspension with varying concentrations of FPL 67156 for a specified time.
-
Initiate the enzymatic reaction by adding a known concentration of [γ-³²P]-ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a stopping solution (e.g., ice-cold trichloroacetic acid).
-
Separate the unreacted [γ-³²P]-ATP from the released ³²P-inorganic phosphate (B84403) using a charcoal adsorption method.
-
Quantify the amount of released ³²P-inorganic phosphate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of FPL 67156 and determine the pIC50 value.
P2U-Purinoceptor-Dependent Chloride Secretion Assay (Rabbit Isolated Tracheal Epithelium)
This protocol is based on the methods used to study purinoceptor function in airway epithelia.
Objective: To assess the effect of FPL 67156 on UTP-induced chloride secretion in rabbit tracheal epithelium.
Materials:
-
Trachea from a freshly sacrificed rabbit
-
Ussing chamber system
-
Krebs-Henseleit solution
-
UTP (uridine triphosphate)
-
FPL 67156
-
Voltage-clamp apparatus
Procedure:
-
Excise the trachea and mount a section of the epithelium in an Ussing chamber, separating the mucosal and serosal sides.
-
Bathe both sides of the epithelium with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which is indicative of net ion transport.
-
Allow the Isc to stabilize.
-
In the presence or absence of FPL 67156 (added to the mucosal bath), construct a cumulative concentration-response curve for UTP by adding increasing concentrations of UTP to the mucosal bath.
-
Record the change in Isc at each UTP concentration.
-
Plot the change in Isc against the UTP concentration to generate E/[A] curves and determine the effect of FPL 67156.
P2X-Purinoceptor-Mediated Contraction Assay (Rabbit Isolated Ear Artery)
This protocol is a classic method for studying vascular smooth muscle contractility.
Objective: To evaluate the effect of FPL 67156 on ATP-induced contraction in the rabbit ear artery.
Materials:
-
Central ear artery from a freshly sacrificed rabbit
-
Organ bath system
-
Krebs-Henseleit solution
-
ATP
-
alpha,beta-methylene-ATP
-
FPL 67156
-
Isometric force transducer and data acquisition system
Procedure:
-
Isolate the central ear artery and cut it into rings.
-
Suspend the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the preparations to equilibrate under a resting tension.
-
In the presence or absence of FPL 67156, construct cumulative concentration-response curves for ATP and the stable P2X agonist, alpha,beta-methylene-ATP.
-
Record the contractile response at each agonist concentration.
-
Plot the contractile force against the agonist concentration to generate E/[A] curves and analyze the potentiating effect of FPL 67156.
Development History and Concluding Remarks
FPL 67156 was developed by Fisons Pharmaceuticals, a British company with a significant history in pharmaceutical research and development, particularly in the area of respiratory and inflammatory diseases.[5][6][7][8][9] The development of FPL 67156 as a selective ecto-ATPase inhibitor provided the research community with a crucial tool to investigate the nuanced roles of extracellular nucleotides in a wide range of physiological processes, from neurotransmission to inflammation and vascular tone regulation.
While FPL 67156 itself has not been developed as a therapeutic agent for clinical use, its utility as a research compound has been invaluable. The studies conducted with FPL 67156 have contributed significantly to our understanding of the purinergic signaling system and have helped to validate ecto-ATPases as potential drug targets for various diseases. Further research into more potent and selective inhibitors of specific ecto-ATPase isoforms continues to be an active area of investigation in drug discovery.
References
- 1. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and biochemical analysis of FPL 67156, a novel, selective inhibitor of ecto-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. robertslinn.wordpress.com [robertslinn.wordpress.com]
- 6. Fisons [the-elusive.uk]
- 7. Fisons - Graces Guide [gracesguide.co.uk]
- 8. Fisons plc -- Company History [company-histories.com]
- 9. Fisons - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Effects of ARL67156 Trisodium Hydrate on P2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of ARL67156 trisodium (B8492382) hydrate, a key pharmacological tool in the study of purinergic signaling. The primary focus is on its mechanism of action and its consequential effects on P2 receptors. ARL67156 is not a direct P2 receptor agonist or antagonist but rather a competitive inhibitor of specific ectonucleotidases. By preventing the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), ARL67156 indirectly potentiates the activity of these endogenous nucleotides at P2X and P2Y receptors. This guide details its enzymatic inhibition profile, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of its mechanism and relevant workflows.
Core Mechanism of Action: Inhibition of Ectonucleotidases
ARL67156 (also known as FPL 67156) is a non-hydrolysable ATP analogue.[1] Its structure, specifically the replacement of the β,γ-oxygen atom with a dibromomethylene moiety, confers resistance to cleavage by ectonucleotidases.[2] Its principal effect is the competitive inhibition of enzymes that hydrolyze extracellular nucleotides.[1] By slowing the degradation of ATP and ADP, ARL67156 increases the local concentration and prolongs the half-life of these crucial P2 receptor agonists, thereby amplifying purinergic signaling.[3][4]
The inhibition is not uniform across all ectonucleotidases. ARL67156 is a weak but selective competitive inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[2][3][5] Conversely, it is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, or ecto-5'-nucleotidase (CD73).[1][3] This selectivity makes it a valuable tool for dissecting the roles of specific ATP- and ADP-degrading enzymes in cellular signaling.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARL 67156 trisodium salt | CAS:1021868-83-6 | ecto-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
ARL67156: A Technical Guide for Researchers
An In-depth Whitepaper on the Ecto-ATPase Inhibitor as a Research Tool
Introduction
ARL67156, also known as FPL 67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate), is a structural analog of adenosine triphosphate (ATP) widely utilized in biomedical research.[1][2][3] It functions as a competitive inhibitor of ectonucleotidases, a group of cell surface enzymes that hydrolyze extracellular nucleotides like ATP and adenosine diphosphate (B83284) (ADP).[4][5][6] By preventing the degradation of these signaling molecules, ARL67156 serves as an invaluable tool for studying purinergic signaling pathways, where extracellular ATP and ADP act as crucial neurotransmitters and paracrine mediators.[7][8] Its primary utility lies in its ability to prolong and potentiate the physiological effects of endogenously released or exogenously applied purines in a variety of experimental systems.[1][2]
Core Mechanism of Action
ARL67156 is a non-hydrolyzable ATP analog.[2] The substitution of the β,γ-oxygen atom in the triphosphate chain with a dibromomethylene group prevents enzymatic cleavage by ectonucleotidases.[6] It exerts its effect by competitively binding to the active site of specific ectonucleotidases, thereby inhibiting their function.
The primary targets of ARL67156 are members of the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5][6] Consequently, in cellular environments where these enzymes are dominant, ARL67156 can effectively prolong the signaling effects of ATP.[1][2]
However, its inhibitory profile is not uniform across all ectonucleotidases. Studies have shown that ARL67156 is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][5] Furthermore, some research indicates that ARL67156 is more effective at inhibiting the degradation of ADP than ATP in certain tissues, such as murine colonic muscles.[7] This suggests that in some contexts, the potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP.[7]
Pharmacological Data
The inhibitory potency of ARL67156 has been quantified in various systems. The data highlights its moderate, competitive nature and specificity for certain ectonucleotidase subtypes.
| Parameter | Enzyme/System | Species | Value | Reference |
| pIC50 | Ecto-ATPase | Human (Blood) | 4.62 | [4] |
| NTPDase | Rat (Vas Deferens) | 5.1 | ||
| pKi | Ecto-ATPase | Rabbit (Ear Artery) | 5.2 | [4] |
| Ki | NTPDase1 (CD39) | Human | 11 ± 3 µM | [1][2][6] |
| NTPDase3 | Human | 18 ± 4 µM | [1][2][6] | |
| NPP1 | Human | 12 ± 3 µM | [1][2][6] | |
| NTPDase1 (CD39) | Human | ~1 µM | [6][9] |
Note: Discrepancies in Ki values for NTPDase1/CD39 may reflect different assay conditions or methodologies.
Research Applications and Experimental Insights
ARL67156 is employed across diverse fields to investigate the roles of extracellular nucleotides.
-
Neurotransmission: In the guinea-pig vas deferens and urinary bladder, ARL67156 potentiates neurogenic contractions by enhancing the action of ATP released from sympathetic and parasympathetic nerves.[4]
-
Cardiovascular Disease: It has been shown to prevent the development of calcific aortic valve disease in a rat model by inhibiting ectonucleotidase activity and apoptosis.[4]
-
Gastrointestinal Motility: In the murine colon, ARL67156 enhances relaxation responses to ATP and ADP, suggesting a role for purinergic signaling in gut motility.[7]
-
Cancer Immunology: Recent studies demonstrate that ARL67156 can enhance the cytotoxicity of Natural Killer (NK) cells against gastric cancer cells. It achieves this by upregulating activation molecules on NK cells through the vav1-Syk signaling pathway.
Experimental Protocols
Ectonucleotidase Inhibition Assay via HPLC
This protocol is adapted from methodologies used to assess the degradation of ATP and ADP in tissue superfusates.[7][8]
Objective: To quantify the inhibition of ATP/ADP hydrolysis by ARL67156.
Materials:
-
Tissue preparation (e.g., mouse colonic muscle strips) or recombinant enzyme.
-
Krebs solution or appropriate buffer.
-
ARL67156 trisodium (B8492382) salt.
-
Substrates: 1,N⁶-etheno-ATP (eATP) and 1,N⁶-etheno-ADP (eADP).
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.
-
Perchloric acid.
-
Potassium hydroxide (B78521).
Methodology:
-
Tissue Preparation: Isolate and prepare the tissue of interest, allowing it to equilibrate in oxygenated Krebs solution.
-
Control Superfusion: Superfuse the tissue with Krebs solution containing a known concentration of eATP or eADP (e.g., 10 µM) for a set period. Collect the superfusate at timed intervals.
-
Inhibitor Treatment: Wash the tissue and then superfuse with Krebs solution containing ARL67156 (e.g., 50-100 µM) for an incubation period of 20-30 minutes.
-
Test Superfusion: While maintaining the presence of ARL67156, repeat the superfusion with the same concentration of eATP or eADP as in the control step. Collect the superfusate.
-
Sample Preparation: Stop the enzymatic reaction in the collected samples by adding perchloric acid. Neutralize the samples with potassium hydroxide and centrifuge to remove the precipitate.
-
HPLC Analysis: Analyze the supernatant using HPLC with fluorescence detection to separate and quantify the amounts of eATP, eADP, eAMP, and e-adenosine in both control and ARL67156-treated samples.
-
Data Analysis: Calculate the percentage of substrate hydrolyzed in the absence and presence of ARL67156. Determine the inhibitory effect of the compound.
Isometric Tension Measurement in Smooth Muscle
This protocol is based on studies examining the effects of ARL67156 on smooth muscle contractility.[4][7]
Objective: To measure the potentiation of ATP/ADP-induced muscle relaxation or contraction by ARL67156.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig vas deferens, murine colon).
-
Organ bath system with isometric force transducers.
-
Physiological salt solution (e.g., Krebs solution), gassed with 95% O₂ / 5% CO₂.
-
ATP and ADP stock solutions.
-
ARL67156 stock solution.
-
Data acquisition system.
Methodology:
-
Tissue Mounting: Mount the isolated tissue strip in an organ bath filled with gassed physiological salt solution maintained at 37°C. Apply a baseline tension and allow the tissue to equilibrate for at least 60 minutes.
-
Control Response: Generate a cumulative concentration-response curve by adding increasing concentrations of ATP or ADP to the organ bath and recording the change in isometric tension (contraction or relaxation).
-
Washout: Perform repeated washouts of the organ bath with fresh solution until the tissue tension returns to baseline.
-
Inhibitor Incubation: Add ARL67156 (e.g., 100 µM) to the organ bath and incubate for 30 minutes.
-
Test Response: In the continued presence of ARL67156, repeat the cumulative concentration-response curve for ATP or ADP.
-
Data Analysis: Compare the concentration-response curves obtained in the absence and presence of ARL67156. A leftward shift in the curve indicates potentiation of the agonist's effect.
Limitations and Considerations
While a valuable tool, researchers must be aware of the limitations of ARL67156:
-
Weak Inhibition: ARL67156 is a relatively weak inhibitor, and at high substrate concentrations, such as those used in some biochemical assays, its inhibitory effect may be overcome.[1][2]
-
Selectivity: It does not inhibit all ectonucleotidases, and its effects can vary between species and tissue types.[1][2] For instance, it is a poor inhibitor of NTPDase2 and human NTPDase8.[1][2]
-
In Vivo Suitability: Due to its moderate potency and potential for off-target effects, it is primarily recommended as a tool compound for in vitro studies.[6]
-
ADP vs. ATP Degradation: As noted, its inhibitory action may be more pronounced on ADP hydrolysis than ATP hydrolysis in some systems, which can affect the interpretation of results.[7]
ARL67156 remains the most widely used and commercially available inhibitor for studying ecto-ATPase activity.[1][2] Its ability to prevent the breakdown of extracellular ATP and ADP allows for the detailed investigation of purinergic signaling in health and disease. By understanding its specific mechanism, pharmacological profile, and experimental limitations, researchers can effectively leverage ARL67156 to uncover the complex roles of purines in physiology and pathophysiology.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARL 67156 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ARL67156 Trisodium Hydrate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium (B8492382) hydrate (B1144303) is a widely utilized competitive inhibitor of ecto-ATPases, crucial enzymes that regulate the concentration of extracellular adenosine (B11128) triphosphate (ATP) and other nucleotides. By impeding the hydrolysis of ATP to ADP and subsequently AMP, ARL67156 effectively increases the localized concentration and prolongs the signaling effects of extracellular ATP. This potentiation of purinergic signaling makes ARL67156 an invaluable tool for studying the physiological and pathological roles of P2 receptors (P2X and P2Y) in a variety of in vitro cell culture models. These application notes provide detailed protocols for the use of ARL67156 in cell culture, including methods for assessing its impact on extracellular ATP levels and downstream signaling events.
Mechanism of Action
ARL67156 primarily targets and inhibits the activity of several members of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family and the nucleotide pyrophosphatase/phosphodiesterase (NPP) family. It exhibits a competitive mode of inhibition, particularly for NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1] By blocking these enzymes, ARL67156 prevents the degradation of extracellular ATP, leading to its accumulation in the pericellular space. This elevated ATP can then bind to and activate P2 purinergic receptors on the cell surface, triggering a range of downstream signaling cascades. It is important to note that ARL67156 has been reported to be more effective at inhibiting the degradation of ADP to AMP than that of ATP to ADP in some systems.[2]
Data Presentation
The inhibitory activity of ARL67156 varies depending on the specific ectonucleotidase and the experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme Target | Substrate | Ki (μM) |
| NTPDase1 (CD39) | ATP | 11 ± 3 |
| NTPDase3 | ATP | 18 ± 4 |
| NPP1 | pnp-TMP | 12 ± 3 |
Data compiled from studies on recombinant human enzymes.[1][3]
Table 2: Half-maximal Inhibitory Concentration (IC50) of ARL67156
| Tissue/Cell Preparation | IC50 (μM) |
| Rat Parotid Plasma Membranes | ~120 |
| Human Blood Cells (ecto-ATPase activity) | ~24 |
| Rat Vas Deferens (ecto-ATPase activity) | ~8 |
IC50 values can vary significantly based on substrate concentration and experimental setup.[3][4]
Signaling Pathways and Experimental Workflows
The inhibition of ecto-ATPases by ARL67156 leads to the accumulation of extracellular ATP, which then activates P2 purinergic receptors. The two main families of P2 receptors, P2X and P2Y, trigger distinct downstream signaling pathways.
A typical experimental workflow to investigate the effects of ARL67156 involves several key stages, from cell culture preparation to data analysis.
Experimental Protocols
Protocol 1: Preparation of ARL67156 Trisodium Hydrate Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of ARL67156 powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound can vary slightly between batches due to hydration, so refer to the manufacturer's specifications.
-
In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of ARL67156 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or buffer to the tube to achieve the desired stock concentration.
-
Vortex briefly to dissolve the powder completely.
-
Sterile-filter the stock solution through a 0.22 µm filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Measurement of Extracellular ATP in Cell Culture Supernatants
This protocol is designed to quantify the effect of ARL67156 on the accumulation of extracellular ATP in cell culture.
Materials:
-
Cultured cells of interest (e.g., Jurkat, A549)
-
Complete cell culture medium
-
ARL67156 stock solution (from Protocol 1)
-
ATP standard solution
-
Luciferase-based ATP assay kit
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.
-
Preparation of Treatment Media: Prepare fresh culture medium containing different concentrations of ARL67156 (e.g., 0, 10, 50, 100 µM). Also, prepare a positive control for ATP release if desired (e.g., a known P2 receptor agonist or a mechanical stimulus).
-
Treatment: Carefully remove the old medium from the wells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired time period (e.g., 30 minutes, 1 hour, or a time course).
-
Sample Collection: After incubation, carefully collect the cell culture supernatants without disturbing the cell layer.
-
ATP Measurement: Follow the manufacturer's instructions for the luciferase-based ATP assay kit. Typically, this involves adding a specific volume of the supernatant to the assay reagent in a new opaque-walled plate.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve using the provided ATP standard. Use the standard curve to calculate the concentration of ATP in your samples. Plot the ATP concentration against the ARL67156 concentration to determine the dose-dependent effect.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol assesses the downstream signaling effects of increased extracellular ATP by measuring changes in intracellular calcium levels.
Materials:
-
Cultured cells of interest plated on black-walled, clear-bottom 96-well plates
-
ARL67156 stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
ATP or other P2 receptor agonist
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions. For Fluo-4 AM, this typically involves dissolving it in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
ARL67156 Pre-treatment: Add HBSS containing the desired concentration of ARL67156 (e.g., 100 µM) or vehicle control to the respective wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Calcium Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Agonist Injection: Program the plate reader to inject a solution of ATP or another P2 receptor agonist into the wells while simultaneously recording the fluorescence signal over time (kinetic read).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the peak fluorescence response in cells pre-treated with ARL67156 to the control cells.
Protocol 4: Cytokine Release Assay (ELISA)
This protocol measures the effect of ARL67156-mediated ATP accumulation on the release of a specific cytokine (e.g., IL-8 in A549 cells).[5][6][7][8]
Materials:
-
Cultured cells of interest (e.g., A549 cells)
-
Complete cell culture medium
-
ARL67156 stock solution
-
ATP or other stimulus for cytokine release
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to reach a desired confluency.
-
Pre-treatment with ARL67156: Pre-incubate the cells with culture medium containing the desired concentration of ARL67156 (e.g., 100 µM) or vehicle for a specified time (e.g., 30 minutes).
-
Stimulation: Add ATP or another stimulus to the wells to induce cytokine release. Include appropriate controls (no stimulus, stimulus only).
-
Incubation: Incubate the plate for a period sufficient to allow for cytokine production and release (e.g., 6-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatants.
-
ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance using an ELISA plate reader. Use a standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in the different treatment groups.
Conclusion
This compound is a powerful pharmacological tool for investigating the intricate roles of extracellular nucleotides and purinergic signaling in vitro. By carefully selecting the appropriate cell model, experimental conditions, and downstream assays, researchers can effectively elucidate the impact of ecto-ATPase inhibition on a wide range of cellular processes. The protocols provided herein offer a comprehensive guide for the successful application of ARL67156 in cell culture experiments.
References
- 1. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATP Induces Interleukin-8, Intracellular Calcium Release, and ERK1/2 Phosphorylation in Bovine Endometrial Cells, Partially through P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of release and up-regulated gene expression of interleukin (IL)-8 in A549 cells by serine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anacardic acid, a histone acetyltransferase inhibitor, modulates LPS-induced IL-8 expression in a human alveolar epithelial cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of release and up-regulated gene expression of interleukin (IL)-8 in A549 cells by serine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended working concentration of ARL67156 for primary astrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ARL67156, an ecto-ATPase inhibitor, in primary astrocyte research. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.
Application Notes
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a widely used pharmacological tool to study purinergic signaling. It functions as a competitive inhibitor of ecto-ATPases, the enzymes responsible for the extracellular hydrolysis of ATP to ADP and AMP.[1][2][3] By inhibiting these enzymes, ARL67156 effectively increases the local concentration and prolongs the action of endogenously released or exogenously applied ATP on P2 receptors expressed on the surface of cells like astrocytes.[1][2]
In the context of primary astrocyte research, ARL67156 is invaluable for investigating the roles of extracellular ATP in a variety of physiological and pathological processes, including calcium signaling, glutamate (B1630785) homeostasis, and neuroinflammation.[4][5] Astrocytes express several P2 purinergic receptors (both P2X and P2Y), which, upon activation by ATP, can trigger intracellular calcium elevations.[4][6][7] These calcium signals are fundamental to astrocyte function, modulating synaptic transmission and plasticity.[6][7][8]
It is important to note that ARL67156 is a weak competitive inhibitor and does not block all ectonucleotidases with the same efficiency.[1][2] Its inhibitory activity is most pronounced against NTPDase1 and NTPDase3, while it is less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2]
Signaling Pathway of ARL67156 Action
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired calcium signaling in astrocytes modulates autism spectrum disorder-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocyte Glutamate Uptake and Signaling as Novel Targets for Antiepileptogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astrocyte calcium signaling transforms cholinergic modulation to cortical plasticity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Astrocyte Calcium Signaling: From Observations to Functions and the Challenges Therein - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare ARL67156 stock solution for experiments
Application Notes and Protocols for ARL67156
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as 6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine (B11128) triphosphate (FPL 67156), is a widely used pharmacological tool in the study of purinergic signaling.[1][2] It functions as a competitive inhibitor of ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.[1][3][4] Specifically, ARL67156 shows inhibitory activity against Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][4][5] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors.[1] This makes it a valuable reagent for investigating the physiological and pathological roles of purinergic signaling in various contexts, including neurotransmission, inflammation, and cancer immunotherapy.[2][3][5]
Quantitative Data
The following table summarizes the key quantitative information for ARL67156 trisodium (B8492382) salt, the commonly used form in research.
| Property | Value | Reference |
| Chemical Name | 6-N,N-Diethyl-D-β-γ-dibromomethyleneATP trisodium salt | |
| Alternative Names | FPL 67156 | [4] |
| Molecular Formula | C₁₅H₂₁Br₂N₅O₁₂P₃·3Na | |
| Molecular Weight | ~785.06 g/mol (Batch specific) | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in water to 20 mM | [6] |
| Storage Temperature | Store solid at -20°C | |
| Inhibitory Constant (Ki) | ~11 µM for human NTPDase1, ~18 µM for human NTPDase3, ~12 µM for human NPP1 | [1][4] |
| Typical Working Conc. | 50-100 µM | [1][2] |
Mechanism of Action: Purinergic Signaling Pathway
ARL67156 inhibits the enzymatic degradation of extracellular ATP and ADP. The diagram below illustrates its point of intervention in the purinergic signaling cascade.
Caption: ARL67156 inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.
Experimental Protocols
Protocol 1: Preparation of ARL67156 Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of ARL67156 trisodium salt in water.
Materials:
-
ARL67156 trisodium salt (solid)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the vial or Certificate of Analysis for your specific batch of ARL67156.
-
Calculate Required Mass: Use the following formula to calculate the mass of ARL67156 needed to prepare your desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
Example: For 1 mL (0.001 L) of a 10 mM stock using ARL67156 with a MW of 785.06 g/mol :
-
Mass = 10 * 785.06 * 0.001 = 7.85 mg
-
-
-
Weighing: Carefully weigh out the calculated mass of ARL67156 powder.
-
Dissolution:
-
Add the weighed ARL67156 to a sterile microcentrifuge tube.
-
Add the desired volume of sterile water.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL).
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
-
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing ARL67156 stock solution.
Protocol 2: Ectonucleotidase Activity Assay
This protocol provides a general method to assess the inhibitory effect of ARL67156 on ectonucleotidase activity using a malachite green phosphate (B84403) assay, which measures the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Cells or membrane preparations expressing ectonucleotidases
-
ARL67156 stock solution (10 mM)
-
ATP stock solution (e.g., 100 mM)
-
Assay Buffer (e.g., Tris buffer, pH 7.4, containing CaCl₂)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the 10 mM ARL67156 stock solution in assay buffer to create a range of working concentrations (e.g., 2X final concentrations from 0 to 200 µM).
-
Prepare a 2X ATP substrate solution in assay buffer (e.g., 200 µM for a 100 µM final concentration).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of cell suspension/membrane preparation and 25 µL of the ARL67156 working solution.
-
Control Wells (No Inhibitor): Add 50 µL of cell suspension/membrane preparation and 25 µL of assay buffer.
-
Blank Wells (No Enzyme): Add 50 µL of assay buffer and 25 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add 25 µL of the 2X ATP substrate solution to all wells to start the reaction. The final volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). Ensure that less than 20% of the substrate is consumed to maintain linear reaction kinetics.
-
Stop Reaction & Detection:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis.
-
Allow color to develop as specified by the kit protocol.
-
-
Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all control and test wells.
-
Calculate the percentage of inhibition for each ARL67156 concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the ARL67156 concentration to determine the IC₅₀ value.
-
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: ARL67156 in ATP Release Assays
Introduction
Extracellular adenosine (B11128) 5'-triphosphate (ATP) is a crucial signaling molecule involved in a multitude of physiological processes. Upon its release into the extracellular space, ATP is rapidly hydrolyzed by a family of cell surface enzymes known as ectonucleotidases. This rapid degradation poses a significant challenge for the accurate measurement of ATP release from cells. ARL67156 is a valuable pharmacological tool used to overcome this challenge by inhibiting the activity of key ecto-ATPases, thereby preserving the integrity of the extracellular ATP pool for quantification.
Mechanism of Action
ARL67156 (also known as FPL 67156) is a structural analog of ATP that acts as a competitive inhibitor of specific ectonucleotidases.[1][2] Its chemical structure, which includes a P–CBr2–P bond instead of the typical P–O–P bond between the β and γ phosphates, confers resistance to hydrolysis by these enzymes.[1] ARL67156 primarily targets the following human enzymes:
-
NTPDase1 (CD39): A key enzyme that hydrolyzes ATP to ADP and ADP to AMP.
-
NTPDase3: Another member of the nucleoside triphosphate diphosphohydrolase family.
-
NPP1: A member of the ectonucleotide pyrophosphatase/phosphodiesterase family.
By competitively binding to the active sites of these enzymes, ARL67156 prevents the breakdown of released ATP, leading to its accumulation in the extracellular medium. This allows for a more accurate measurement of the total amount of ATP released by cells in response to a given stimulus.
Applications in Research
The primary application of ARL67156 is to prolong the half-life of extracellular ATP in experimental settings. This is critical for:
-
Accurate Quantification of ATP Release: By preventing rapid degradation, ARL67156 enables researchers to measure ATP levels that more closely reflect the true amount released from cells.
-
Studying Purinergic Signaling: It helps in elucidating the physiological effects of ATP on P2 receptors by sustaining its concentration in the vicinity of these receptors.[1][2]
Considerations and Limitations
Researchers using ARL67156 should be aware of the following:
-
Weak Inhibition: ARL67156 is considered a relatively weak competitive inhibitor, and its effectiveness can be diminished in the presence of high substrate (ATP) concentrations.[1][2]
-
Enzyme Specificity: It is not an effective inhibitor of all ectonucleotidases. Notably, it has little effect on NTPDase2, human NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73).[1][2]
-
Differential Effects: Some studies have shown that in certain tissues, such as the murine colon, ARL67156 may be more effective at inhibiting the degradation of ADP than ATP.[3][4] This could lead to an accumulation of ADP, which has its own distinct signaling properties.
-
Concentration: The most commonly used concentrations in research are between 50-100 μM.[1][5]
-
Validation Required: It is recommended that the inhibitory action of ARL67156 be validated for each specific cell type or tissue preparation under investigation.[3]
Quantitative Data: Inhibitory Activity of ARL67156
The following table summarizes the reported inhibitory constants of ARL67156 against various ectonucleotidases.
| Enzyme Target (Human) | Inhibition Constant (Kᵢ) | Reference |
| NTPDase1 (CD39) | 11 ± 3 µM | [1][2] |
| NTPDase3 | 18 ± 4 µM | [1][2] |
| NPP1 | 12 ± 3 µM | [1][2] |
| Assay System | Inhibition Value | Reference |
| ATP Degradation (Human Blood Cells) | pIC₅₀ = 4.62 | [6] |
| Ecto-ATPase Activity (Rat Parotid) | IC₅₀ ≈ 120 µM | [7] |
Visualizations
Signaling Pathway Diagram
Caption: Extracellular ATP degradation pathway and the inhibitory action of ARL67156.
Experimental Workflow Diagram
Caption: General experimental workflow for an ATP release assay using ARL67156.
Logical Relationship Diagram
Caption: Logical model of how ARL67156 improves the accuracy of ATP release assays.
Experimental Protocols
Protocol 1: Measuring Extracellular ATP Release using Luciferase Assay
This protocol provides a method for quantifying ATP released from cultured cells into the supernatant using a luciferin-luciferase-based assay, incorporating ARL67156 to prevent ATP degradation.
Materials:
-
Cultured cells of interest
-
Sterile, opaque white 96-well microplates (for luminescence assays)
-
ARL67156 trisodium (B8492382) salt (Tocris, APExBIO, or equivalent)
-
Physiological buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Cell stimulus (e.g., agonist, mechanical stressor)
-
ATP Bioluminescence Assay Kit (e.g., Roche, Promega, Invitrogen)[8][9]
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed cells in a sterile, opaque white 96-well plate at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of ARL67156 (e.g., 10 mM in purified water).
-
On the day of the experiment, dilute the ARL67156 stock in the physiological buffer to a working concentration of 100 µM.
-
Prepare the ATP assay reagent (luciferin-luciferase mixture) according to the manufacturer's instructions.[9]
-
Prepare ATP standards in the same physiological buffer (e.g., ranging from 1 nM to 10 µM) to generate a standard curve.
-
-
Pre-incubation with ARL67156:
-
Gently wash the cells twice with the physiological buffer.
-
Add the buffer containing 100 µM ARL67156 to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow for the inhibition of ecto-ATPases.
-
-
Cell Stimulation:
-
Add the desired stimulus to the wells to induce ATP release. Include appropriate controls (e.g., vehicle-only).
-
Incubate for the desired stimulation period (this can range from seconds to minutes).
-
-
Sample Collection and ATP Measurement:
-
Carefully collect an aliquot of the supernatant (e.g., 50 µL) from each well and transfer it to a new opaque white 96-well plate.
-
Add the prepared ATP assay reagent (e.g., 50 µL) to each well containing the supernatant and to the wells containing the ATP standards.
-
Mix briefly by gentle orbital shaking.
-
-
Luminescence Reading:
-
Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Subtract the background luminescence (from buffer-only wells).
-
Generate a standard curve by plotting luminescence values against the known ATP concentrations of the standards.
-
Use the standard curve to calculate the concentration of ATP in the experimental samples.
-
Protocol 2: Validating ARL67156 Inhibition of Ecto-ATPase Activity
This protocol determines the effectiveness of ARL67156 by measuring the inhibition of inorganic phosphate (B84403) (Pᵢ) release from ATP hydrolysis.
Materials:
-
Cell suspension or membrane preparation
-
ARL67156
-
ATP solution (e.g., 1 mM)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl₂ and MgCl₂)
-
Malachite Green Phosphate Assay Kit (e.g., Sigma-Aldrich, Abcam)[1][10]
-
Spectrophotometer plate reader
Procedure:
-
Reaction Setup:
-
In a clear 96-well plate, set up reaction wells containing the assay buffer.
-
Add varying concentrations of ARL67156 to the appropriate wells (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
Add the cell suspension or membrane preparation to all wells (except for the 'no enzyme' control).
-
Pre-incubate the plate for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a known concentration of ATP (e.g., to a final concentration of 100 µM) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring that less than 20% of the substrate is consumed.[1]
-
-
Termination and Detection:
-
Measurement:
-
Measure the absorbance at the recommended wavelength (typically ~620-650 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Create a phosphate standard curve to quantify the amount of Pᵢ released.
-
Calculate the rate of ATP hydrolysis for each ARL67156 concentration.
-
Determine the percent inhibition relative to the control (0 µM ARL67156) and, if desired, calculate the IC₅₀ value.
-
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Possible roles for ATP release from RBCs exclude the cAMP-mediated Panx1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for ARL67156 in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156, also known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a widely utilized competitive inhibitor of ectonucleotidases. These cell surface enzymes are crucial for the hydrolysis of extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP).[1][2] By inhibiting the breakdown of these signaling molecules, ARL67156 effectively prolongs their effects on purinergic P2 receptors, making it a valuable tool for studying purinergic neurotransmission and signaling in various physiological and pathological contexts.[1][3]
These application notes provide detailed protocols and data for the use of ARL67156 in isolated organ bath experiments, a fundamental technique in pharmacology for investigating the contractility of smooth, cardiac, and skeletal muscles.[4][5][6] The information presented here is intended to guide researchers in designing and executing robust experiments to explore the role of purinergic signaling in different organ systems.
Mechanism of Action
ARL67156 is a non-hydrolyzable analog of ATP that competitively inhibits several ectonucleotidase enzymes, primarily Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2][7][8] Its inhibitory action slows the degradation of extracellular ATP to ADP and subsequently to adenosine monophosphate (AMP), thereby increasing the local concentration and duration of action of ATP and ADP on their respective P2 receptors.[1][3] It is important to note that ARL67156 is considered a weak inhibitor of these enzymes.[1][2]
dot
Caption: Purinergic signaling pathway and the action of ARL67156.
Data Presentation
The following tables summarize the inhibitory constants (Ki) of ARL67156 for various ectonucleotidases and its observed effects in isolated organ bath experiments.
Table 1: Inhibitory Activity of ARL67156 against Human Ectonucleotidases
| Enzyme | Substrate | Ki (µM) | Inhibition Type |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
| NTPDase2 | ATP | Weakly affected | - |
| NTPDase8 | ATP | Weakly affected | - |
| Ecto-5'-nucleotidase (CD73) | AMP | Weakly affected | - |
| Data compiled from Lévesque et al., 2007.[1][2] |
Table 2: Effects of ARL67156 in Isolated Organ Bath Experiments
| Tissue Preparation | Species | ARL67156 Concentration | Agonist(s) | Observed Effect |
| Vas Deferens | Guinea Pig | 5 - 100 µM | Electrical Field Stimulation (EFS), ATP | Potentiation of neurogenic contractions and ATP-induced contractions.[3] |
| Vas Deferens | Guinea Pig & Mouse | 100 µM | ATP | Reduction in ectonucleotidase activity by ~54% and ~53% respectively.[9] |
| Colon | Mouse | 100 µM | ATP, ADP | Enhanced relaxation responses to both ATP and ADP.[10] |
| Tail Artery | Rat | Not specified | UTP | Potentiation of UTP-induced contractions.[1] |
Experimental Protocols
The following are detailed protocols for utilizing ARL67156 in common isolated organ bath preparations.
Protocol 1: Investigation of ARL67156 on Neurogenic Contractions in the Guinea Pig Isolated Vas Deferens
This protocol is adapted from studies demonstrating the potentiation of purinergic neurotransmission by ARL67156.[3]
1. Tissue Preparation: a. Euthanize a male guinea pig via an approved method. b. Dissect the vasa deferentia, cleaning away adhering connective and fatty tissues in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7). c. Suspend a segment of the vas deferens (approximately 1.5 cm) in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. d. One end of the tissue is tied to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer. e. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
2. Experimental Procedure: a. Elicit neurogenic contractions using electrical field stimulation (EFS) with parameters such as 0.5 ms (B15284909) pulse duration, supramaximal voltage, at a frequency of 4 Hz for 20 seconds, delivered every 5 minutes. b. Once stable and reproducible contractions are obtained, add ARL67156 to the organ bath to achieve the desired final concentration (e.g., 5, 10, 50, 100 µM). c. Allow ARL67156 to incubate with the tissue for at least 10 minutes before resuming EFS. d. Record the amplitude of the initial, predominantly purinergic, peak of the contraction in the absence and presence of ARL67156. e. To confirm the purinergic nature of the response, experiments can be repeated in the presence of a P2 receptor antagonist (e.g., PPADS) or an α-adrenoceptor antagonist (e.g., prazosin) to isolate the ATP-mediated component.[3]
3. Data Analysis: a. Express the contractile responses as a percentage of the control response before the addition of ARL67156. b. Construct concentration-response curves for ARL67156's potentiation effect.
Protocol 2: Evaluation of ARL67156 on Purine-Induced Relaxation in the Mouse Isolated Colon
This protocol is based on studies investigating the differential effects of ARL67156 on ATP and ADP metabolism and function.[10]
1. Tissue Preparation: a. Euthanize a mouse via an approved method. b. Isolate a segment of the distal colon and place it in ice-cold Krebs-Henseleit solution. c. Gently flush the luminal contents and cut the segment into rings approximately 2-3 mm in width. d. Suspend the colonic rings in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2. e. Connect the tissue to an isometric force transducer and apply an initial tension of 0.5 g. f. Allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
2. Experimental Procedure: a. After equilibration, induce a submaximal contraction with an appropriate agent (e.g., carbachol (B1668302) or phenylephrine). b. Once a stable contraction plateau is reached, add cumulative concentrations of ATP or ADP to elicit relaxation responses. c. After washing the tissue and allowing it to return to baseline, incubate the tissue with ARL67156 (e.g., 100 µM) for 25-30 minutes. d. Repeat the induction of submaximal contraction and the cumulative addition of ATP or ADP in the presence of ARL67156.
3. Data Analysis: a. Express the relaxation responses as a percentage of the pre-induced contraction. b. Compare the concentration-response curves for ATP and ADP in the absence and presence of ARL67156 to determine the extent of potentiation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an isolated organ bath experiment and the logical relationship of the components.
dot
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 8. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cooling and ARL 67156 on synaptic ecto-ATPase activity in guinea pig and mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ARL67156 Trisodium Hydrate Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARL67156 trisodium (B8492382) hydrate (B1144303) is a selective inhibitor of ectonucleotidases, including NTPDase1 (CD39) and NTPDase3. By blocking the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), ARL67156 plays a crucial role in modulating purinergic signaling. This pathway is implicated in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer. Accurate preparation of ARL67156 solutions in biologically relevant buffers is critical for reliable and reproducible experimental outcomes. These application notes provide a summary of the known solubility of ARL67156 trisodium hydrate and detailed protocols for determining its solubility in common aqueous buffers.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ · xH₂O |
| Molecular Weight | 785.05 g/mol (anhydrous basis)[1][2] |
| Appearance | White to off-white solid powder |
| Storage | Store at -20°C[3] |
Quantitative Solubility Data
This compound exhibits good solubility in water. However, its solubility in dimethyl sulfoxide (B87167) (DMSO) is reported inconsistently across different suppliers, with most indicating it is insoluble, while at least one suggests it is soluble[4]. It is therefore recommended to experimentally verify its solubility in DMSO if required for a specific application. The available quantitative data for its aqueous solubility is summarized below.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Water | >20 mg/mL | >25.5 mM | General observation from multiple suppliers. |
| Water | Soluble to 20 mM[3] | 20 mM | |
| Water | 15.78 mg/mL | 20 mM | |
| Water | 25 mg/mL[5] | 31.8 mM | Ultrasonic treatment may be required to achieve this concentration[5]. |
| DMSO | Insoluble | - | |
| DMSO | < 1 mg/mL (insoluble or slightly soluble)[5] | < 1.27 mM | |
| DMSO | Soluble[4] | - | This information is conflicting and should be verified. |
Note: The solubility in specific aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris-buffered saline (TBS), and HEPES-buffered saline has not been explicitly reported in the literature. Therefore, it is essential for researchers to determine the solubility in their specific buffer of choice using the protocols provided below.
Signaling Pathway of ARL67156 Action
ARL67156 inhibits the enzymatic activity of cell-surface ectonucleotidases, primarily NTPDases. These enzymes are responsible for the sequential hydrolysis of extracellular ATP to ADP and then to adenosine monophosphate (AMP). By inhibiting these enzymes, ARL67156 prevents the degradation of ATP and ADP, thereby prolonging their signaling effects through purinergic P2 receptors (P2X and P2Y).
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This "gold standard" method determines the solubility of a compound at equilibrium and is recommended for generating accurate solubility data for publications and regulatory submissions.
Materials:
-
This compound powder
-
Selected aqueous buffers (e.g., PBS, TRIS, HEPES at desired pH and concentration)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
0.22 µm syringe filters
-
Calibrated analytical balance
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume (e.g., 1-5 mL) of the desired aqueous buffer. The presence of undissolved solid is crucial for achieving saturation.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 1 hour to permit the excess solid to settle.
-
Separation of Undissolved Solid: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes and collect the supernatant.
-
Quantification:
-
Prepare a standard curve of ARL67156 in the same buffer.
-
Dilute the filtered supernatant with the buffer to a concentration that falls within the linear range of the standard curve.
-
Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS method to determine the concentration of dissolved ARL67156.
-
-
Calculation: The determined concentration represents the thermodynamic solubility of ARL67156 in the tested buffer.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of solubility in multiple buffers or formulations, though it may overestimate solubility compared to the thermodynamic method.
Materials:
-
This compound powder
-
Water (for stock solution)
-
96-well plates (filter plates and UV-transparent plates)
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ARL67156 in water (e.g., 20 mM). Ensure the compound is fully dissolved, using sonication if necessary[5].
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the respective aqueous buffers (PBS, TRIS, HEPES, etc.).
-
Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature for a defined period (e.g., 1-2 hours).
-
Detection (choose one):
-
Nephelometry: Measure the turbidity (light scattering) of the solutions in each well. The lowest concentration at which a significant increase in turbidity is observed indicates the limit of kinetic solubility.
-
Filtration and UV-Vis Spectroscopy: Use a 96-well filter plate. After incubation, filter the solutions into a UV-transparent 96-well plate. Measure the UV absorbance at the λmax of ARL67156. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffers. The highest concentration that remains in solution is the kinetic solubility.
-
Conclusion
This compound is a valuable tool for studying purinergic signaling. Understanding its solubility characteristics is paramount for designing and interpreting experiments accurately. While readily soluble in water, its solubility in specific experimental buffers should be confirmed empirically. The protocols provided herein offer robust methods for determining both thermodynamic and kinetic solubility, enabling researchers to prepare accurate and effective solutions for their studies.
References
Proper Storage and Handling of ARL67156 Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage, handling, and use of ARL67156 powder, a selective ectonucleotidase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, obtaining reliable experimental results, and maintaining laboratory safety.
Product Information and Storage
ARL67156, also known as FPL 67156, is a competitive inhibitor of several ectonucleotidases, including NTPDase1 (CD39), NTPDase3, and NPP1.[1][2][3] It is a valuable tool for studying purinergic signaling pathways by preventing the hydrolysis of extracellular ATP and other nucleotides.
Chemical Properties:
| Property | Value |
| Synonyms | FPL 67156 (trisodium), 6-N,N-Diethyl-D-beta-gamma-dibromomethylene adenosine (B11128) triphosphate |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ |
| Molecular Weight | 785.05 g/mol |
| Appearance | White to off-white solid |
Recommended Storage Conditions:
Proper storage is critical to maintain the integrity and activity of ARL67156.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to several years | Keep container tightly sealed in a cool, well-ventilated area. Protect from moisture and direct sunlight.[4][5] |
| Stock Solution in Water | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Handling and Safety Precautions
While ARL67156 is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Avoid inhaling dust. Use in a well-ventilated area or with appropriate exhaust ventilation.[4]
-
Skin and Body Protection: Wear a lab coat.
General Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid formation of dust and aerosols.[4]
-
Ensure adequate ventilation in the handling area.[4]
-
A safety shower and eye wash station should be readily accessible.[4]
Spill and Disposal:
-
In case of a spill, wear appropriate PPE and contain the spill.
-
Dispose of waste according to institutional and local regulations for chemical waste.
Signaling Pathway of ARL67156 Action
ARL67156 primarily functions by inhibiting ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP. This inhibition leads to an accumulation of these nucleotides, thereby potentiating their effects on P2 purinergic receptors.
Experimental Protocols
Preparation of ARL67156 Stock Solutions
Materials:
-
ARL67156 powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Determine the required concentration and volume of the stock solution. A common stock concentration is 10 mM.
-
Calculate the mass of ARL67156 powder needed using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL: 10 mM x 1 mL x 785.05 g/mol = 7.85 mg
-
Weigh the ARL67156 powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required for higher concentrations.[5]
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm sterile filter.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Ectonucleotidase Inhibition Assay using Malachite Green
This protocol describes a colorimetric assay to determine the inhibitory effect of ARL67156 on ectonucleotidase activity by measuring the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Recombinant ectonucleotidase (e.g., human CD39)
-
ARL67156 stock solution
-
ATP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl₂)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of ARL67156 in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
ARL67156 dilution (or vehicle control)
-
Recombinant ectonucleotidase
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding ATP to each well. The final concentration of ATP should be close to its Km for the enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC₅₀ value.
In Vitro Cell-Based Assay
This protocol provides a general guideline for treating cultured cells with ARL67156 to study its effects on cellular processes.
Materials:
-
Cultured cells expressing ectonucleotidases of interest
-
Complete cell culture medium
-
ARL67156 stock solution
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of ARL67156 by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of ARL67156 or a vehicle control.
-
Incubate the cells for the desired treatment duration.
-
After the incubation period, proceed with the desired downstream analysis. This could include:
-
Measuring extracellular ATP levels using a luciferase-based assay.
-
Assessing changes in cell signaling pathways (e.g., by Western blotting for phosphorylated proteins).
-
Evaluating cell viability or proliferation.
-
Quantitative Data Summary
Inhibitory Activity of ARL67156:
| Enzyme Target | Species | Ki (μM) |
| NTPDase1 (CD39) | Human | 11 ± 3[1][2] |
| NTPDase3 | Human | 18 ± 4[1][2] |
| NPP1 | Human | 12 ± 3[1][2] |
Solubility:
| Solvent | Maximum Concentration |
| Water | 15.78 mg/mL (approximately 20 mM)[6][7] |
These tables summarize key quantitative data for ARL67156, providing a quick reference for its inhibitory potency and solubility.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. eubopen.org [eubopen.org]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for ARL67156 in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Modulating Purinergic Signaling with ARL67156
Extracellular nucleotides, primarily adenosine (B11128) triphosphate (ATP), act as crucial signaling molecules in a vast array of physiological processes by activating purinergic P2 receptors (P2X and P2Y).[1][2][3] The duration and intensity of this signaling are tightly regulated by a cascade of cell-surface enzymes known as ectonucleotidases, which sequentially hydrolyze ATP and ADP to adenosine.[2][4] Key enzymes in this pathway include the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, such as NTPDase1 (also known as CD39), which converts ATP to ADP.[4][5]
ARL67156 (6-N,N-Diethyl-D-β-γ-dibromomethylene adenosine triphosphate) is a widely used pharmacological tool that acts as a competitive inhibitor of certain ecto-ATPases.[6][7][8] By slowing the degradation of extracellular ATP, ARL67156 effectively prolongs and enhances the activation of P2 receptors.[6][9] This makes it an invaluable modulator for studying the dynamics of purinergic signaling.
These application notes provide a guide to using ARL67156, particularly in combination with other purinergic signaling modulators, to dissect the roles of extracellular nucleotides in various biological systems. By combining ARL67156 with specific P2 receptor agonists or antagonists, researchers can potentiate ATP-mediated effects or isolate the contributions of specific receptor subtypes in a controlled manner.
Data Presentation: ARL67156 Inhibitory Activity
ARL67156 is characterized as a weak competitive inhibitor of several key ectonucleotidases.[6][7] Its selectivity is not absolute, and its efficacy can vary between species and enzymatic isoforms.[6]
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme Target | Substrate(s) | Ki (μM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| NTPDase1 (CD39) | ATP, ADP | 11 ± 3 | Competitive | [6][7][8] |
| NTPDase3 | ATP, UTP | 18 ± 4 | Competitive | [6][7][8] |
| NPP1 | pnp-TMP, Ap3A | 12 ± 3 | Competitive | [6][7][8] |
| NTPDase2 | ATP | Not an effective inhibitor | - | [6][7] |
| NTPDase8 (human) | ATP, ADP | Not an effective inhibitor | - | [6][7] |
| NPP3 | pnp-TMP, Ap3A | Not an effective inhibitor | - | [6][7] |
| Ecto-5'-nucleotidase (CD73) | AMP | Not an effective inhibitor | - |[6][7] |
Note: Concentrations of 50-100 μM are commonly used in cellular assays to achieve significant inhibition of target enzymes like NTPDase1 and NTPDase3.[5][6][10]
Signaling Pathway Visualization
The purinergic signaling cascade involves the release, reception, and degradation of ATP. ARL67156 intervenes at the degradation step, thereby influencing the entire pathway.
Experimental Protocols
Protocol 1: In Vitro Ectonucleotidase Inhibition Assay (Malachite Green Method)
This protocol measures the inhibition of ectonucleotidase activity by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Workflow Diagram
Materials:
-
Recombinant human NTPDase1 (or cell membrane preparations expressing the enzyme)
-
ARL67156 trisodium (B8492382) salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Reaction Buffer (e.g., 100 mM Tris, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.5)
-
Malachite Green Reagent
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ARL67156 (e.g., 10 mM in water) and create serial dilutions to achieve final assay concentrations (e.g., 1 µM to 500 µM).
-
Prepare a stock solution of ATP (e.g., 10 mM in water).
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Reaction Buffer to each well.
-
Add 10 µL of the appropriate ARL67156 dilution or vehicle (for control) to the wells.
-
Add 10 µL of the enzyme preparation (diluted in Reaction Buffer to yield a linear reaction rate).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution (final concentration typically 10-500 µM).[6] The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes), ensuring less than 20% of the substrate is consumed in control wells.
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Malachite Green reagent.[6] This reagent will react with the released inorganic phosphate to produce a color change.
-
Measurement: After a brief color development period (e.g., 15 minutes at room temperature), measure the absorbance at approximately 630 nm using a microplate reader.[6]
-
Data Analysis:
-
Subtract the absorbance of "no enzyme" blanks from all readings.
-
Calculate the percentage of inhibition for each ARL67156 concentration relative to the vehicle control.
-
Determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation if the mechanism is competitive.
-
Protocol 2: Extracellular ATP Measurement from Cell Culture (Bioluminescence Assay)
This protocol is designed to measure ATP released from cells into the supernatant. ARL67156 is used to prevent ATP degradation during sample collection and processing.
Materials:
-
Cultured cells of interest
-
ARL67156
-
ATP-free buffer (e.g., HEPES-buffered saline)
-
ATP bioluminescence assay kit (containing luciferase enzyme and D-luciferin substrate)
-
Luminometer-compatible opaque 96-well plates
-
ATP standard for calibration curve
Procedure:
-
Cell Preparation: Plate cells in a 24- or 48-well plate and grow to the desired confluency.
-
Pre-treatment and Stimulation:
-
Wash cells gently twice with pre-warmed (37°C) ATP-free buffer.
-
Add 200 µL of ATP-free buffer containing ARL67156 (e.g., 100 µM) and any other desired modulators (e.g., a P2Y receptor antagonist). Incubate for 15-30 minutes at 37°C.[1]
-
Add the stimulus (e.g., mechanical stress, a specific agonist) to induce ATP release.
-
-
Sample Collection: Immediately after the desired stimulation time (e.g., 2-5 minutes), carefully collect the cell supernatant. Centrifuge briefly (e.g., 200 x g for 2 min) to pellet any detached cells and transfer the supernatant to a new tube on ice.
-
ATP Measurement:
-
Prepare the ATP bioluminescence reagent according to the kit manufacturer's instructions.
-
In an opaque 96-well plate, add 50 µL of the collected supernatant per well.
-
Prepare an ATP standard curve in the same plate using the ATP-free buffer.[11][12]
-
Add 50 µL of the bioluminescence reagent to all wells.
-
-
Detection: Immediately measure the luminescence using a plate-reading luminometer.[13]
-
Data Analysis:
-
Calculate the ATP concentration in each sample by interpolating its luminescence reading from the ATP standard curve.
-
Compare ATP levels between different experimental conditions (e.g., control vs. ARL67156; ARL67156 vs. ARL67156 + P2 receptor antagonist).
-
Protocol 3: Intracellular Calcium Imaging to Assess P2Y Receptor Potentiation
This protocol measures changes in intracellular calcium ([Ca²⁺]i) following P2Y receptor activation and demonstrates how ARL67156 can potentiate the response to ATP.
Materials:
-
Cultured cells expressing P2Y receptors (e.g., astrocytes, HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127
-
ARL67156
-
ATP
-
P2Y receptor antagonist (optional, for specificity control, e.g., Suramin)
-
Imaging buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence microscope or plate reader with kinetic imaging capability
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or 96-well imaging plates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium dye (e.g., 4 µM Fluo-8 AM) with 0.02% Pluronic F-127 in imaging buffer.
-
Remove the culture medium, wash cells once with imaging buffer, and add the loading solution.
-
Incubate for 30-45 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.[14]
-
-
Pre-treatment:
-
Wash the cells twice with imaging buffer to remove excess dye.
-
Add imaging buffer containing either vehicle or ARL67156 (e.g., 100 µM). Incubate for 15-20 minutes at room temperature.
-
-
Imaging and Stimulation:
-
Place the dish/plate on the microscope stage and begin recording baseline fluorescence (e.g., excitation ~488 nm, emission ~520 nm for Fluo-8).[15]
-
After establishing a stable baseline (e.g., 30-60 seconds), add a sub-maximal concentration of ATP to the cells.
-
Continue recording the fluorescence signal for several minutes to capture the full calcium transient (peak and return to baseline).
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity for each cell or region of interest over time.
-
Express the calcium response as a change in fluorescence over baseline (ΔF/F₀).[16]
-
Compare the peak amplitude and duration of the calcium response in cells treated with ARL67156 versus vehicle control. An enhanced response in the presence of ARL67156 indicates that ecto-ATPase activity normally limits the ATP-induced signal.
-
References
- 1. ATP release and purinergic signaling: a common pathway for particle-mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Purinergic receptors modulators: An emerging pharmacological tool for disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Purinergic Signaling in Liver Pathophysiology [frontiersin.org]
- 5. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
Measuring the Efficacy of ARL67156 in Tissue Homogenates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) are crucial signaling molecules involved in a myriad of physiological processes. Their concentrations in the extracellular space are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. These enzymes hydrolyze ATP and ADP, thereby terminating purinergic signaling. ARL67156, also known as FPL 67156, is a selective inhibitor of ecto-ATPases.[1] It acts as a competitive inhibitor of several ectonucleotidases, including NTPDase1, NTPDase3, and NPP1, thereby prolonging the effects of ATP on P2 receptors.[2][3][4] This protocol provides a detailed method for measuring the efficacy of ARL67156 in inhibiting ecto-ATPase activity in tissue homogenates.
Principle of the Assay
The efficacy of ARL67156 is determined by measuring its ability to inhibit the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) by ecto-ATPases present in a tissue homogenate. The rate of ATP hydrolysis is quantified by measuring the amount of inorganic phosphate generated over time. A common and sensitive method for this is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically.[5][6][7] By comparing the rate of phosphate production in the presence and absence of ARL67156, the inhibitory potency (e.g., IC50) of the compound can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of ATP hydrolysis and the general workflow for the experiment.
Caption: Biochemical pathway of extracellular ATP hydrolysis and the point of inhibition by ARL67156.
Caption: Experimental workflow for measuring ARL67156 efficacy.
Experimental Protocols
Part A: Preparation of Tissue Homogenate
This protocol is optimized for brain tissue but can be adapted for other tissues.
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the tissue of interest (e.g., brain cortex) on ice as quickly as possible.
-
Weigh the tissue and place it in a pre-chilled glass-Teflon homogenizer.
-
Add 9 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.32 M Sucrose, 5 mM HEPES, pH 7.4).[8]
-
Homogenize on ice with 10-15 strokes of the pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant (this is the tissue homogenate) and keep it on ice.
-
Determine the protein concentration of the homogenate using a standard method such as the Bradford or BCA assay.[9]
Part B: Ecto-ATPase Activity Assay
This assay is based on the colorimetric detection of inorganic phosphate using a malachite green-based reagent.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2.
-
Substrate: 10 mM ATP in deionized water.
-
Inhibitor: ARL67156 stock solution (e.g., 10 mM in deionized water), with serial dilutions prepared in assay buffer.
-
Malachite Green Reagent: Commercially available kits are recommended (e.g., from R&D Systems, BioAssay Systems).[5][7]
-
Phosphate Standard: A solution of known phosphate concentration (e.g., 1 M KH2PO4) for generating a standard curve.
Procedure:
-
Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard in assay buffer (e.g., 0 to 50 µM).
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Tissue homogenate (e.g., 5-20 µg of protein)
-
ARL67156 at various concentrations (or vehicle for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume should be consistent (e.g., 50 µL).
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the malachite green reagent as per the manufacturer's instructions. This reagent is typically acidic and will stop the enzymatic reaction.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
Data Presentation and Analysis
-
Calculate Phosphate Concentration: Use the phosphate standard curve to convert the absorbance values of the samples to phosphate concentrations (µM).
-
Calculate Enzyme Activity: Determine the specific activity of the ecto-ATPase in the absence of the inhibitor. The activity is typically expressed as nmol of Pi released per minute per mg of protein.
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the ARL67156 concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by non-linear regression analysis.
Table 1: Example Data for ARL67156 Inhibition of Ecto-ATPase Activity in Brain Homogenates
| ARL67156 (µM) | Absorbance (620 nm) | [Pi] (µM) | % Inhibition |
| 0 (Control) | 0.850 | 25.0 | 0 |
| 1 | 0.765 | 22.5 | 10 |
| 5 | 0.638 | 18.8 | 25 |
| 10 | 0.468 | 13.8 | 45 |
| 20 | 0.340 | 10.0 | 60 |
| 50 | 0.213 | 6.3 | 75 |
| 100 | 0.128 | 3.8 | 85 |
Table 2: Kinetic Parameters of ARL67156
| Parameter | Value | Reference |
| Ki (NTPDase1) | 11 ± 3 µM | [4] |
| Ki (NTPDase3) | 18 ± 4 µM | [4] |
| Ki (NPP1) | 12 ± 3 µM | [4] |
| pIC50 (human blood cells) | 4.62 | [1] |
Note: The data presented in Table 1 is for illustrative purposes only. Actual results may vary depending on the tissue source and experimental conditions.
Conclusion
This protocol provides a robust and reliable method for assessing the efficacy of ARL67156 as an ecto-ATPase inhibitor in tissue homogenates. The use of a malachite green-based assay offers a sensitive and high-throughput-compatible approach for determining the inhibitory potential of this and other related compounds. Careful optimization of enzyme concentration and incubation time is crucial for obtaining accurate and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Malachite Green Phosphate Assay for free phosphate quantification [gbiosciences.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. NIBSC - Brain Tissue Preparation [nibsc.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Troubleshooting Unexpected Results with ARL67156 Inhibitor: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the ecto-ATPase inhibitor, ARL67156.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARL67156?
ARL67156, also known as FPL 67156, is a competitive inhibitor of certain ectonucleotidases.[1][2] It is an analog of ATP and primarily targets enzymes responsible for the extracellular hydrolysis of nucleotides like ATP and ADP.[3][4] Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1.[3][5][6] Its inhibitory action leads to a prolonged effect of extracellular ATP on P2 receptors in cellular environments where these specific ectonucleotidases are dominant.[3][6]
Q2: I'm not seeing the expected level of inhibition in my experiment. What could be the cause?
There are several potential reasons for observing lower-than-expected inhibition with ARL67156:
-
High Substrate Concentration: ARL67156 is a competitive inhibitor, meaning it competes with the enzyme's natural substrate (e.g., ATP). If the concentration of ATP in your assay is high, a much higher concentration of ARL67156 will be required to achieve significant inhibition.[3][6] It has been noted that in experiments with high ATP concentrations, such as those for P2X7 receptor activation, ARL67156 may not be an effective inhibitor.[3]
-
Target Enzyme Identity: ARL67156 exhibits selectivity for specific ectonucleotidases. It is a weak inhibitor of NTPDase1, NTPDase3, and NPP1, but has a weaker effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][3][5] If the dominant ectonucleotidase in your experimental system is one of the less sensitive enzymes, you will observe minimal inhibition.
-
Species Differences: There can be variations in the inhibitor's effectiveness between species. For instance, ARL67156 inhibits ADP hydrolysis by mouse NTPDase8 more effectively than ATP hydrolysis, but it is a poor inhibitor of human NTPDase8.[3]
-
Inhibitor Degradation: ARL67156 may degrade under acidic conditions.[3] Ensure your experimental buffers are not acidic and that the inhibitor has been stored correctly.
Q3: My results suggest ARL67156 is inhibiting ADP degradation more than ATP degradation. Is this possible?
Yes, this observation has been reported. In some systems, such as murine colonic muscles, ARL67156 has been shown to inhibit the degradation of ADP more effectively than the degradation of ATP.[4][7] This can lead to an accumulation of ADP, which may be responsible for the observed physiological effects.[7] Therefore, it is crucial to consider that the functional consequences of using ARL67156 might be due to the potentiation of ADP signaling rather than ATP signaling.[4][7]
Q4: What are the recommended solvent and storage conditions for ARL67156?
ARL67156 trisodium (B8492382) salt is soluble in water (>20 mg/mL) but insoluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can be aliquoted and stored at ≤ -20°C for up to one month or at -80°C for up to six months, although this has not been independently validated by all suppliers.[8] It is generally recommended to prepare solutions fresh on the day of use.[8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak inhibition of ATP hydrolysis. | High ATP concentration in the assay. | Decrease the ATP concentration if experimentally feasible. Alternatively, increase the concentration of ARL67156. Be aware that at millimolar concentrations of ATP, ARL67156 may still be insufficient to cause significant inhibition.[3] |
| The dominant ectonucleotidase in the system is not sensitive to ARL67156 (e.g., NTPDase2, human NTPDase8). | Characterize the ectonucleotidase profile of your experimental system. Consider using an alternative inhibitor with a different selectivity profile, such as POM-1 for more selective ATP degradation inhibition in some systems.[7] | |
| ARL67156 has degraded. | Prepare fresh solutions of ARL67156 from a properly stored solid stock. Avoid acidic conditions in your experimental buffers.[3] | |
| Unexpected physiological response. | ARL67156 is potentiating ADP signaling more than ATP signaling. | Measure the concentration of both ATP and ADP in your system in the presence and absence of the inhibitor. This can be done using techniques like HPLC.[4][7] |
| Off-target effects of ARL67156. | ARL67156 has been reported to have weak agonist effects at P2U-purinoceptors and weak antagonist effects at P2T- and P2X-purinoceptors.[9][10] Consider these potential off-target effects when interpreting your data. | |
| Variability between experiments. | Inconsistent inhibitor concentration. | Ensure accurate and consistent preparation of ARL67156 solutions. Given its solubility in water, ensure it is fully dissolved before use. |
| Differences in experimental conditions (e.g., pH, temperature). | Standardize all experimental parameters, paying close attention to buffer pH to avoid inhibitor degradation. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of ARL67156 against various human ectonucleotidases.
| Enzyme | Substrate(s) | Ki (μM) | Type of Inhibition |
| NTPDase1 (CD39) | ATP, ADP, UTP | 11 ± 3 | Competitive |
| NTPDase3 | ATP, ADP, UTP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP, Ap3A | 12 ± 3 | Competitive |
| NTPDase2 | ATP, UTP | Not effectively inhibited | - |
| Human NTPDase8 | ATP, ADP, UTP | Poor inhibitor | - |
| NPP3 | pnp-TMP, Ap3A | Less affected | - |
| Ecto-5'-nucleotidase (CD73) | AMP | Not an effective inhibitor | - |
Data compiled from Lévesque et al., 2007.[3]
Experimental Protocols
General Protocol for NTPDase Activity Assay
This protocol is a generalized procedure based on methods described in the literature for measuring NTPDase activity and inhibition by ARL67156.[3]
-
Enzyme Preparation: Use recombinant NTPDase enzymes or cell preparations expressing the target ectonucleotidase.
-
Reaction Mixture: Prepare an incubation mixture containing an appropriate buffer (e.g., 80 mM Tris, pH 7.4) and cofactors (e.g., 5 mM CaCl₂).
-
Pre-incubation: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 3 minutes.
-
Inhibitor Addition: For inhibition assays, add varying concentrations of ARL67156 to the pre-incubation mixture.
-
Reaction Initiation: Initiate the reaction by adding the nucleotide substrate (e.g., ATP, ADP, or UTP) at a known concentration (e.g., 10–500 μM).
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 15 minutes), ensuring that less than 10% of the substrate is hydrolyzed.
-
Reaction Termination and Phosphate (B84403) Detection: Stop the reaction by adding a malachite green reagent. Measure the released inorganic phosphate (Pi) colorimetrically at 630 nm.
-
Data Analysis: Determine the type of inhibition and the Ki value using Dixon and Cornish-Bowden plots or non-linear regression analysis.
Protocol for Assessing ATP/ADP Degradation by HPLC
This protocol is based on methods used to differentiate the effects of ARL67156 on ATP and ADP degradation.[4][7]
-
Tissue/Cell Preparation: Prepare the biological sample (e.g., tissue homogenate, cell suspension).
-
Superfusion: Superfuse the preparation with a buffer containing a known concentration of a fluorescent ATP or ADP analog (e.g., 1,N⁶-etheno-ATP or 1,N⁶-etheno-ADP).
-
Inhibitor Treatment: In the experimental group, include ARL67156 in the superfusion buffer.
-
Sample Collection: Collect the superfusate at different time points.
-
Sample Preparation: Stop any enzymatic activity in the collected samples, for example, by adding ice-cold perchloric acid followed by neutralization with KOH.[3] Centrifuge to remove any precipitate.
-
HPLC Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection to separate and quantify the substrate and its metabolites (e.g., eADP, eAMP, e-adenosine).
-
Data Analysis: Compare the degradation profiles of the substrate in the presence and absence of ARL67156 to determine its specific inhibitory effects on ATP versus ADP hydrolysis.
Visualizations
Caption: Signaling pathway of extracellular ATP metabolism and the inhibitory action of ARL67156.
References
- 1. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. apexbt.com [apexbt.com]
- 10. ARL 67156 trisodium salt | CAS:1021868-83-6 | ecto-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
ARL67156 Technical Support Center: Troubleshooting Stability in Acidic Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ARL67156, a competitive ectonucleotidase inhibitor, with a focus on issues arising in acidic cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
ARL67156 is a selective inhibitor of ecto-ATPase activity.[1] It functions as a weak competitive inhibitor of several ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[2][3][4][5] Its primary targets are NTPDase1 (also known as CD39), NTPDase3, and NPP1.[2][4] By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects.[6]
Q2: Why is the pH of my cell culture medium important when using ARL67156?
The pH of the cell culture medium is critical because ARL67156 is susceptible to degradation in acidic conditions.[4] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4.[7][8] However, cellular metabolism can lead to the production of acidic byproducts like lactic acid, causing a drop in the medium's pH.[9] This acidification can compromise the stability and efficacy of ARL67156 in your experiments.
Q3: What are the signs of ARL67156 degradation in my experiments?
The most common sign of ARL67156 degradation is a loss of its inhibitory effect on ecto-ATPase activity. This can manifest as a reduced potentiation of ATP-mediated responses in your cellular assays. For example, if you observe that ARL67156 is no longer enhancing neurogenic contractions or other ATP-dependent processes as expected, it may be due to degradation.[6]
Q4: What is the known degradation product of ARL67156 in acidic conditions?
In acidic conditions, ARL67156 has been observed to degrade into smaller, less active compounds. One of the expected degradation products is 6-N,N-diethylAMP.[3]
Troubleshooting Guide: ARL67156 Instability
This guide provides a systematic approach to troubleshooting stability issues with ARL67156 in your cell culture experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced ARL67156 activity | Acidification of cell culture medium due to high cell density and metabolic activity. | - Monitor the pH of your cell culture medium regularly using the phenol (B47542) red indicator or a pH meter.- Increase the frequency of media changes to prevent the accumulation of acidic byproducts.- Reduce the seeding density of your cells to decrease the rate of metabolic acidification. |
| Inadequate buffering capacity of the cell culture medium. | - Supplement your medium with a non-bicarbonate buffer such as HEPES, which provides more stable buffering in the physiological pH range.[2][5]- Ensure your CO2 incubator is properly calibrated, as the CO2 concentration directly affects the pH of bicarbonate-buffered media.[8] | |
| Precipitation of ARL67156 upon addition to media | Poor aqueous solubility or interaction with media components. | - Prepare fresh stock solutions of ARL67156 in an appropriate solvent before each experiment.- When diluting the stock solution into the cell culture medium, ensure rapid and thorough mixing to prevent localized high concentrations that may lead to precipitation. |
| Complete loss of ARL67156 activity | Significant degradation due to prolonged exposure to acidic conditions. | - Prepare fresh working solutions of ARL67156 immediately before use.- If your experimental protocol requires long incubation times, consider performing a stability test of ARL67156 under your specific experimental conditions (see Experimental Protocols section). |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of ARL67156 for its primary target enzymes.
| Enzyme | Species | Ki (μM) |
| NTPDase1 (CD39) | Human | 11 |
| NTPDase3 | Human | 18 |
| NPP1 | Human | 12 |
Data sourced from Lévesque et al., 2007.[4]
Experimental Protocols
Protocol 1: Assessing the Stability of ARL67156 in Cell Culture Media
This protocol provides a framework for determining the stability of ARL67156 under your specific experimental conditions.
1. Materials:
- ARL67156
- Your cell culture medium of interest
- Sterile, conical tubes or a multi-well plate
- Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
- HPLC-MS system for analysis
2. Procedure:
- Preparation of ARL67156 solution: Prepare a stock solution of ARL67156 in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mM. Spike this stock solution into your pre-warmed cell culture medium to a final concentration of 100 µM.
- Incubation: Aliquot the ARL67156-containing medium into sterile tubes or wells. Place them in the incubator.
- Time points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.
- Sample processing: For each time point, transfer an aliquot of the medium to a new tube and quench any enzymatic activity by adding a threefold volume of cold acetonitrile. This will also precipitate proteins.
- Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Analysis: Carefully transfer the supernatant to HPLC vials and analyze the concentration of intact ARL67156 using a validated HPLC-MS method.
3. Data Analysis:
- Calculate the percentage of ARL67156 remaining at each time point relative to the 0-hour time point.
- Plot the percentage of ARL67156 remaining versus time to determine its stability profile under your experimental conditions.
Visualization of Signaling Pathways
Diagram 1: The Purinergic Signaling Pathway and the Role of ARL67156
Caption: ARL67156 inhibits CD39, preventing ATP and ADP breakdown.
Diagram 2: ARL67156-Mediated Activation of NK Cells
Caption: ARL67156 enhances NK cell cytotoxicity via the Vav1-Syk pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Dichotomy in Natural Killer Cell Signaling: Vav1-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing ARL67156 Concentration to Mitigate Off-Target Effects: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of ARL67156, a commonly used ecto-ATPase inhibitor. By understanding its mechanism of action and potential for off-target effects, you can enhance the precision and reliability of your experimental results. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during experimentation.
Understanding ARL67156: On-Target and Off-Target Activity
ARL67156 is a competitive inhibitor of several ectonucleotidases, primarily targeting Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[1][2] Its inhibitory action prevents the hydrolysis of extracellular ATP and ADP, thereby prolonging purinergic signaling. However, like any pharmacological inhibitor, the potential for off-target effects exists, particularly at higher concentrations. Understanding the selectivity profile of ARL67156 is crucial for designing experiments that yield clear and interpretable results.
Quantitative Data Summary
The following tables summarize the inhibitory potency of ARL67156 against various human ectonucleotidases, providing a basis for selecting appropriate experimental concentrations.
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Target Enzyme | Substrate | Ki (μM) |
| NTPDase1 (CD39) | ATP | 11 ± 3 |
| NTPDase3 | ATP | 18 ± 4 |
| NPP1 | pnp-TMP | 12 ± 3 |
Data sourced from Lévesque et al., 2007.[1]
Table 2: ARL67156 Activity against Other Ectonucleotidases
| Enzyme | Effect |
| NTPDase2 | Less affected |
| NTPDase8 | Less affected |
| NPP3 | Less affected |
| ecto-5'-nucleotidase (CD73) | Less affected |
Data sourced from Lévesque et al., 2007.[1]
Experimental Protocols
To assist in determining the optimal concentration of ARL67156 for your specific experimental system, we provide detailed protocols for assessing both on-target ecto-ATPase activity and potential off-target cytotoxicity.
Ecto-ATPase Activity Assay (Malachite Green Assay)
This protocol describes the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by ecto-ATPases, a method to determine the inhibitory effect of ARL67156.
Materials:
-
Cells or membrane preparation expressing ecto-ATPase activity
-
ARL67156
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2)
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader (620 nm absorbance)
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the Phosphate Standard in Assay Buffer.
-
Cell/Membrane Preparation: Seed cells in a 96-well plate and allow them to adhere, or prepare membrane fractions and add them to the wells.
-
Inhibitor Preparation: Prepare a range of ARL67156 concentrations in Assay Buffer.
-
Pre-incubation: Add the ARL67156 dilutions to the wells containing the cells or membranes and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well. The final ATP concentration should be close to its Km for the target enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding Malachite Green Reagent A, followed by Reagent B. This will form a colored complex with the released inorganic phosphate.
-
Measurement: After a 15-20 minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells without enzyme or substrate). Use the phosphate standard curve to determine the amount of Pi produced in each well. Calculate the percentage of inhibition for each ARL67156 concentration and determine the IC50 value.
Experimental Workflow for Ecto-ATPase Activity Assay
Caption: Workflow for determining the IC50 of ARL67156 using a malachite green-based ecto-ATPase assay.
Cytotoxicity Assay (e.g., MTT or LDH Assay)
This protocol helps to determine the concentration range at which ARL67156 may induce cytotoxic off-target effects.
Materials:
-
Cell line of interest
-
ARL67156
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) detection kit
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of ARL67156 concentrations for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH detection kit to measure the amount of LDH released from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each ARL67156 concentration relative to the controls.
Decision Tree for Optimizing ARL67156 Concentration
Caption: A logical workflow to guide the selection of an optimal, non-toxic ARL67156 concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of ecto-ATPase activity | 1. Degraded ARL67156: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Calculation error or dilution mistake. 3. Low enzyme activity: Poor cell health or inactive membrane preparation. 4. High substrate concentration: ARL67156 is a competitive inhibitor; high ATP levels will reduce its effectiveness. | 1. Prepare fresh ARL67156 solutions from a new stock. Store aliquots at -20°C or -80°C. 2. Double-check all calculations and ensure accurate pipetting. 3. Verify cell viability or use a fresh membrane preparation. 4. Optimize the ATP concentration to be near the Km of the enzyme. |
| High background in Malachite Green Assay | 1. Phosphate contamination: Contaminated glassware, buffers, or ATP stock. 2. Spontaneous ATP hydrolysis: Instability of ATP in the assay buffer. | 1. Use phosphate-free water and reagents. Thoroughly rinse all glassware. 2. Prepare fresh ATP solutions and use an appropriate buffer system. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency. 2. Inconsistent incubation times. 3. Instability of ARL67156 in solution. | 1. Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Precisely control all incubation times. 3. Prepare fresh ARL67156 dilutions for each experiment. |
| Observed cellular effects at low ARL67156 concentrations | 1. High sensitivity of the cell line to ecto-ATPase inhibition. 2. Potential off-target effects on other cellular processes. | 1. Perform a detailed dose-response curve to identify the minimal effective concentration. 2. Conduct control experiments, such as using a structurally different ecto-ATPase inhibitor or rescuing the phenotype by adding downstream metabolites (e.g., ADP or adenosine). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ARL67156 in cell-based assays?
A: A good starting point is to test a range of concentrations from 1 µM to 100 µM. Based on the Ki values, significant inhibition of NTPDase1, NTPDase3, and NPP1 should be observed within this range.[1] However, the optimal concentration will depend on the specific cell type and experimental conditions.
Q2: How should I prepare and store ARL67156 stock solutions?
A: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Q3: Does ARL67156 have any off-target effects on P2 receptors?
A: Studies have shown that ARL67156 has no significant effect on P2 receptors.[2] This selectivity is a key advantage for studying the specific roles of ecto-ATPases in purinergic signaling.
Q4: How can I confirm that the observed effect of ARL67156 is due to ecto-ATPase inhibition?
A: To confirm the on-target effect, you can perform several control experiments:
-
Rescue experiment: Try to reverse the effect of ARL67156 by adding the products of the enzymatic reaction, such as ADP or adenosine.
-
Use of a structurally different inhibitor: Confirm the phenotype with another ecto-ATPase inhibitor that has a different chemical structure.
-
Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the target ecto-ATPase and see if it phenocopies the effect of ARL67156.
Q5: What are the signs of cytotoxicity that I should look for?
A: Signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), reduced cell proliferation, and increased membrane permeability (which can be measured by assays like LDH release or trypan blue exclusion). It is crucial to perform a cytotoxicity assay to establish a safe concentration range for your experiments.
Signaling Pathway Affected by ARL67156
Caption: ARL67156 inhibits NTPDase1, leading to increased extracellular ATP and ADP levels and enhanced P2 receptor signaling.
References
Why is ARL67156 ineffective at high ATP concentrations?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARL67156, a competitive inhibitor of ectonucleotidases.
Frequently Asked Questions (FAQs)
Q1: Why is my ARL67156 inhibitor showing low or no effect at high concentrations of ATP?
A1: ARL67156 is a competitive inhibitor of ecto-ATPases, such as NTPDase1 and NTPDase3.[1][2] In competitive inhibition, the inhibitor molecule binds to the same active site on the enzyme as the substrate (in this case, ATP). When the concentration of the substrate (ATP) is significantly higher than the inhibitor (ARL67156), the ATP molecules will outcompete ARL67156 for binding to the enzyme's active site. This results in a decreased effectiveness of the inhibitor.
The relationship between the inhibitor's potency (measured as IC50), its binding affinity (Ki), and the substrate concentration is described by the Cheng-Prusoff equation:
IC50 = Ki * (1 + [S]/Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
Ki is the inhibition constant, representing the inhibitor's binding affinity.
-
[S] is the substrate concentration (ATP).
-
Km is the Michaelis-Menten constant, the substrate concentration at which the enzyme reaction rate is half of the maximum.
As you can see from the equation, as the ATP concentration [S] increases, the IC50 value for ARL67156 also increases, signifying lower potency.
Troubleshooting Guide
Issue: ARL67156 is not effectively inhibiting ecto-ATPase activity in my experiment.
Possible Cause 1: High ATP Concentration
As detailed in the FAQ above, high concentrations of ATP will competitively overcome the inhibitory effect of ARL67156.
-
Solution:
-
Reduce the ATP concentration in your assay. The optimal concentration will depend on the specific ecto-ATPase and experimental conditions, but aiming for a concentration near the enzyme's Km for ATP is a good starting point.
-
Increase the concentration of ARL67156 to achieve a more favorable inhibitor-to-substrate ratio.
-
Possible Cause 2: Incorrect Enzyme Target
ARL67156 is a selective inhibitor, primarily targeting NTPDase1 and NTPDase3. It is a weak inhibitor of other ectonucleotidases like NTPDase2, NTPDase8, NPP1, and NPP3.[1]
-
Solution:
-
Verify the specific ectonucleotidase present in your experimental system. If the dominant enzyme is not a primary target of ARL67156, you may need to consider alternative inhibitors.
-
Possible Cause 3: Experimental Assay Conditions
The pH, temperature, and presence of divalent cations (like Ca²⁺ and Mg²⁺) can all affect enzyme activity and inhibitor binding.
-
Solution:
-
Ensure that your assay buffer and conditions are optimized for the specific ecto-ATPase you are studying. Refer to established protocols for the enzyme of interest.
-
Quantitative Data
The effectiveness of ARL67156 is highly dependent on the ratio of its concentration to that of ATP.
| ARL67156 Concentration | ATP Concentration | Inhibition of Human NTPDase1 & NTPDase3 | Reference |
| 100 µM | 500 µM | Ineffective | [3] |
| 100 µM | 10 µM | Efficient Inhibition | [3] |
Inhibition Constants (Ki) of ARL67156 for Human Ectonucleotidases:
| Enzyme | Ki (µM) | Reference |
| NTPDase1 | 11 ± 3 | [1] |
| NTPDase3 | 18 ± 4 | [1] |
| NPP1 | 12 ± 3 | [1] |
Experimental Protocols
Protocol: Determining Ecto-ATPase Inhibition using a Malachite Green Phosphate (B84403) Assay
This protocol outlines a general method to determine the inhibitory effect of ARL67156 on ecto-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified ecto-ATPase or cell membrane preparation expressing the enzyme.
-
ATP solution (stock concentration, e.g., 10 mM).
-
ARL67156 solution (stock concentration, e.g., 1 mM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂, 1 mM MgCl₂).
-
Malachite Green Reagent (commercial kit or prepared).
-
Phosphate Standard solution (for standard curve).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Phosphate Standards: Prepare a series of known phosphate concentrations in the assay buffer to generate a standard curve.
-
Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:
-
Control (No Inhibitor): Assay Buffer + Enzyme + ATP.
-
Inhibitor: Assay Buffer + Enzyme + ARL67156 (at various concentrations) + ATP.
-
Blank (No Enzyme): Assay Buffer + ATP.
-
-
Pre-incubation: Add the enzyme and ARL67156 (for the inhibitor wells) to the assay buffer and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km of the enzyme if known.
-
Incubation: Incubate the plate for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme. Ensure the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced during the reaction to develop a color.
-
Read Absorbance: After a short incubation period for color development (as per the Malachite Green kit instructions), read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to convert the absorbance readings to the concentration of phosphate released.
-
Calculate the percentage of inhibition for each ARL67156 concentration compared to the control (no inhibitor).
-
Plot the percent inhibition against the ARL67156 concentration to determine the IC50 value.
-
Visualizations
Caption: Extracellular ATP Signaling Pathway.
Caption: Competitive Inhibition of Ecto-ATPase by ARL67156.
Caption: Experimental Workflow for Ecto-ATPase Inhibition Assay.
References
ARL67156's differential inhibition of ATP vs ADP hydrolysis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the differential inhibition of ATP vs. ADP hydrolysis by ARL67156. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is ARL67156 and what is its primary mechanism of action?
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate), formerly known as FPL 67156, is a commonly used inhibitor of ecto-ATPases.[1] It functions as a competitive inhibitor of several ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2][3] Its primary mechanism involves competing with these natural substrates for the active site of the ectonucleotidases, thereby reducing their hydrolytic activity.
Q2: Does ARL67156 inhibit ATP and ADP hydrolysis to the same extent?
No, and this is a critical consideration for experimental design. ARL67156 exhibits differential inhibition, often blocking the degradation of ADP more effectively than that of ATP in certain biological systems.[4][5] For example, in murine colonic muscles, ARL67156 was found to inhibit the degradation of ADP but not ATP.[4][5] This can lead to an accumulation of ADP, which may mediate the observed physiological effects. Therefore, it is crucial to interpret results from studies using ARL67156 with caution, as the effects may be attributable to ADP rather than ATP.[4]
Q3: Which specific ectonucleotidases are inhibited by ARL67156?
ARL67156 is a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and NPP1.[1][2][3][6] It is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][6] Interestingly, it has been shown to inhibit ADP hydrolysis by mouse NTPDase8 more effectively than ATP hydrolysis.[1]
Q4: Is ARL67156 itself hydrolyzed by ectonucleotidases?
ARL67156 is structurally an ATP analog with a modification in the phosphate (B84403) chain that confers stability.[1] Studies have shown that ARL67156 is not significantly hydrolyzed by human NTPDase1, 2, 3, 8, NPP1, or NPP3.[1][6]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in functional assays.
-
Possible Cause: The differential inhibition of ATP and ADP hydrolysis by ARL67156 may be influencing your results. The observed effect might be due to the accumulation of ADP rather than the potentiation of ATP.
-
Troubleshooting Steps:
-
Measure both ATP and ADP levels: Use techniques like HPLC to quantify the concentrations of both nucleotides in your experimental system in the presence and absence of ARL67156.[4][5]
-
Use a more selective inhibitor: If your goal is to specifically inhibit ATP degradation, consider using an alternative inhibitor like POM-1, which has been shown to be a more selective inhibitor of ATP degradation in some tissues.[4][5]
-
Directly test the effect of ADP: In your functional assay, directly apply ADP to determine if it mimics the effects observed with ATP in the presence of ARL67156.
-
Issue 2: No significant inhibition of ATP hydrolysis observed.
-
Possible Cause: The concentration of ARL67156 may be too low, or the specific ectonucleotidases present in your system may be insensitive to this inhibitor.
-
Troubleshooting Steps:
-
Increase ARL67156 concentration: Titrate the concentration of ARL67156 to determine the optimal inhibitory concentration for your specific experimental setup. Concentrations in the range of 50-100 μM are often used.[1][6]
-
Identify the ectonucleotidases present: If possible, characterize the expression of different ectonucleotidase isoforms in your system (e.g., using Western blot or qPCR). ARL67156 is a weak inhibitor of NTPDase2 and human NTPDase8.[1]
-
Check for inhibitor degradation: Although generally stable, ensure the integrity of your ARL67156 stock solution.
-
Issue 3: High background in colorimetric assays for phosphate detection (e.g., Malachite Green).
-
Possible Cause: Phosphate contamination in buffers or reagents. Malachite green assays are highly sensitive to free phosphate.[7]
-
Troubleshooting Steps:
-
Use phosphate-free buffers: Prepare all buffers and solutions with phosphate-free water and reagents.
-
Run appropriate controls: Include a "no enzyme" control and a "no substrate" control to measure the background phosphate levels in your reagents.
-
Consider an alternative assay: If phosphate contamination is unavoidable, consider using an HPLC-based method or a luciferase-based assay to measure nucleotide hydrolysis.[7][8]
-
Quantitative Data
Table 1: Inhibitory Constants (Ki) of ARL67156 for Human Ectonucleotidases
| Enzyme | Substrate | Ki (μM) | Inhibition Type |
| NTPDase1 (CD39) | ATP | 11 ± 3 | Competitive |
| NTPDase3 | ATP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP | 12 ± 3 | Competitive |
Data from Lévesque et al., 2007.[1][6]
Table 2: Inhibition of Mouse NTPDase8 by 100 μM ARL67156
| Substrate (100 μM) | % Inhibition |
| ATP | 14 ± 7 |
| ADP | 51 ± 1 |
Data from Lévesque et al., 2007.[1]
Experimental Protocols
Protocol 1: Measuring ATP and ADP Hydrolysis using HPLC
This protocol is adapted from studies investigating nucleotide degradation in tissue preparations.[4][5]
1. Preparation of Etheno-Derivatized Substrates (eATP and eADP):
-
Dissolve ATP or ADP in double-distilled water to a concentration of 0.2 mM.
-
Acidify the solution to pH 4.0 with citrate (B86180) phosphate buffer.
-
Add 1 M chloroacetaldehyde.
-
Heat the mixture at 80°C for 40 minutes to form the 1,N6-ethenoderivatives (eATP and eADP).
-
Dilute the fluorescent substrates to the desired final concentration in the superfusion solution.
2. Tissue Superfusion and Sample Collection:
-
Place the tissue preparation in a superfusion chamber.
-
Superfuse the tissue with Krebs solution for an equilibration period.
-
To determine the effect of ARL67156, pre-incubate the tissue with the inhibitor (e.g., 10-100 μM) for 30 minutes.
-
Superfuse the tissue with eATP or eADP at a specific concentration (e.g., 50 nM) for a short duration (e.g., 30 seconds).
-
Collect the superfusate for HPLC analysis.
3. HPLC Analysis:
-
Use a reverse-phase HPLC system with fluorescence detection.
-
Separate the etheno-nucleotides (eATP, eADP, eAMP) and etheno-adenosine using a suitable gradient elution.
-
A common mobile phase consists of Eluent A: 0.1 M KH2PO4 (pH 6.0) and an appropriate organic eluent B.
-
Quantify the decrease in the substrate (eATP or eADP) and the increase in the products to determine the rate of hydrolysis.
Protocol 2: Colorimetric Assay for Ectonucleotidase Activity (Malachite Green Assay)
This is a general protocol for measuring inorganic phosphate (Pi) release from ATP or ADP hydrolysis.[9]
1. Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2).
-
In a 96-well plate, add the reaction buffer, the ectonucleotidase source (e.g., recombinant enzyme, cell lysate), and the test compound (ARL67156 or vehicle).
-
Pre-incubate for a short period at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATP or ADP) at the desired concentration.
2. Reaction Incubation and Termination:
-
Incubate the reaction for a specific time (e.g., 15-30 minutes), ensuring that less than 10-20% of the substrate is hydrolyzed to maintain linear reaction kinetics.
-
Stop the reaction by adding a stop solution, often included in commercial malachite green assay kits.
3. Color Development and Measurement:
-
Add the malachite green reagent to the wells. This reagent forms a complex with the liberated inorganic phosphate.
-
Allow time for color development according to the manufacturer's instructions.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each sample by interpolating from the standard curve.
-
Determine the enzyme activity and the percentage of inhibition by ARL67156.
Visualizations
Caption: Extracellular ATP and ADP hydrolysis pathway and points of inhibition by ARL67156.
Caption: General experimental workflow for assessing ARL67156 inhibition.
Caption: Troubleshooting logic for unexpected results with ARL67156.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel ectonucleotidase assay suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 9. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting data with ARL67156's weak competitive inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ARL67156, a weak competitive inhibitor of ecto-ATPases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARL67156?
A1: ARL67156 is a weak competitive inhibitor of certain ectonucleotidases, primarily ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39) and NTPDase3.[1][2][3][4][5][6][7] It also shows inhibitory activity against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[2][3][4][6] By inhibiting these enzymes, ARL67156 prevents the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).[1][5] This leads to an accumulation of ATP and prolongs its signaling effects through purinergic P2 receptors.[3][6]
Q2: What are the key quantitative parameters I should be aware of when using ARL67156?
A2: The inhibitory constants (Ki) for ARL67156 are crucial for experimental design. It is a weak inhibitor, meaning it has a relatively high Ki. The table below summarizes the reported Ki values for human ectonucleotidases.
| Enzyme | Substrate(s) | ARL67156 Ki (μM) |
| NTPDase1 (CD39) | ATP, ADP | 11 ± 3[3][4][6] |
| NTPDase3 | ATP, UTP | 18 ± 4[3][4][6] |
| NPP1 | pnp-TMP, Ap3A | 12 ± 3[3][4][6] |
Q3: Is ARL67156 selective for specific ectonucleotidases?
A3: ARL67156 exhibits some selectivity. It is a more potent inhibitor of NTPDase1, NTPDase3, and NPP1 compared to other ectonucleotidases.[1][2][3][4][6] It has been reported to have less effect on NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2][3][4][6] This selectivity is an important consideration when interpreting data from complex biological systems where multiple ectonucleotidases may be present.
Q4: How does the weak competitive inhibition of ARL67156 affect experimental design?
A4: As a weak competitive inhibitor, the effectiveness of ARL67156 is highly dependent on the concentration of both the inhibitor and the substrate (ATP). At high substrate concentrations, the inhibitory effect of ARL67156 will be diminished.[6] Therefore, it is critical to carefully consider the expected physiological or experimental concentrations of ATP when determining the optimal concentration of ARL67156 to use.
Troubleshooting Guides
Issue 1: No observable effect of ARL67156 in my experiment.
-
Question: I've added ARL67156 to my cell culture/tissue preparation, but I'm not seeing the expected potentiation of the ATP-mediated response. What could be the issue?
-
Answer: There are several potential reasons for this observation:
-
Inhibitor Concentration is Too Low: Due to its weak competitive nature, a sufficiently high concentration of ARL67156 is required to achieve significant inhibition, especially in the presence of high ATP concentrations. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
High Substrate (ATP) Concentration: If the concentration of endogenous or exogenously applied ATP is very high, it can outcompete ARL67156 for binding to the enzyme's active site, reducing the inhibitor's effectiveness.[6] Try to measure or estimate the ATP concentration in your system and adjust the ARL67156 concentration accordingly.
-
Presence of Insensitive Ectonucleotidases: Your biological system may predominantly express ectonucleotidases that are less sensitive to ARL67156, such as NTPDase2 or ecto-5'-nucleotidase.[1][2][3][4][6] Consider using molecular techniques (e.g., qPCR, Western blot) to identify the specific ectonucleotidases present.
-
Inhibitor Instability: Ensure that the ARL67156 stock solution is properly prepared and stored to maintain its activity.
-
Issue 2: Inconsistent or variable results with ARL67156.
-
Question: My results with ARL67156 are not reproducible. What factors could be contributing to this variability?
-
Answer: Inconsistent results can arise from several sources:
-
Fluctuations in Endogenous ATP Levels: Changes in cell health, density, or experimental conditions can alter the basal levels of released ATP, which will in turn affect the degree of inhibition by ARL67156. Standardize your experimental procedures to minimize these fluctuations.
-
Pipetting Errors: Given the need for precise concentrations, especially when working with a weak inhibitor, ensure accurate pipetting of both ARL67156 and any ATP solutions.
-
Timing of Measurements: The kinetics of ATP release and degradation can be rapid. Ensure that the timing of your measurements after the addition of ARL67156 and ATP is consistent across experiments.
-
Issue 3: Unexpected off-target effects.
-
Question: I'm observing cellular responses that I cannot attribute to the inhibition of ecto-ATPase. Does ARL67156 have known off-target effects?
-
Answer: While ARL67156 is primarily known as an ecto-ATPase inhibitor, it is a chemical compound that could potentially interact with other cellular components. It has been reported to have no significant effect on P2 receptors due to the di-substitution of the exocyclic amino group.[5] However, it is always good practice to include appropriate controls to rule out off-target effects. Consider using a structurally unrelated ecto-ATPase inhibitor as a control to confirm that the observed effects are indeed due to the inhibition of ATP degradation.
Experimental Protocols
Protocol 1: Determination of ARL67156 IC50 for Ecto-ATPase Activity
This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of ARL67156.
Materials:
-
Source of ecto-ATPase (e.g., cell lysate, purified enzyme)
-
ARL67156
-
ATP solution
-
Malachite green reagent for phosphate (B84403) detection
-
Reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of ARL67156: Prepare a range of ARL67156 concentrations in the reaction buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme source, and the different concentrations of ARL67156.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding a fixed concentration of ATP to each well.
-
Incubate at 37°C for a time period that ensures the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-640 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Plot the percentage of enzyme inhibition versus the logarithm of the ARL67156 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: ARL67156's role in purinergic signaling.
Caption: Workflow for assessing ARL67156 inhibition.
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 6. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for ARL67156's non-specific effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARL67156, a competitive ecto-ATPase inhibitor. The information provided here will help you control for its non-specific effects and ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ARL67156?
ARL67156 is an inhibitor of ecto-ATPases, specifically a weak competitive inhibitor of ecto-nucleoside triphosphate diphosphohydrolase 1 (NTPDase1 or CD39) and NTPDase3.[1][2] It is designed to prevent the hydrolysis of extracellular adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and subsequently adenosine monophosphate (AMP), thereby prolonging the signaling effects of ATP.[3][4]
Q2: What are the known non-specific or off-target effects of ARL67156?
The primary concern with ARL67156 is its lack of specificity and its variable effects on different components of the purinergic signaling pathway. Key non-specific effects include:
-
Preferential Inhibition of ADP Degradation: Studies in murine colon have shown that ARL67156 is more effective at inhibiting the degradation of ADP than ATP.[3][4] This can lead to an accumulation of ADP, which has its own distinct biological effects through P2Y receptors, potentially confounding the interpretation of experiments aiming to study ATP-mediated effects.[3]
-
Inhibition of Other Ectonucleotidases: ARL67156 also competitively inhibits nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1][2]
-
Limited Efficacy Against Other NTPDases: It is not an effective inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73).[1][5]
-
Potential Dual Inhibition of CD39 and CD73: Some research suggests that ARL67156 and its analogs may also inhibit CD73, potentially acting as dual-target inhibitors.[6][7]
-
Substrate Concentration Dependency: As a competitive inhibitor, the effectiveness of ARL67156 is reduced at high concentrations of ATP.[5]
Q3: How can I control for the non-specific effects of ARL67156 in my experiments?
Controlling for the non-specific effects of ARL67156 is crucial for valid experimental outcomes. Here are several recommended strategies:
-
Use an Alternative Inhibitor: Consider using POM-1, which has been shown to be a more selective inhibitor of ATP degradation in some systems, such as the mouse colon.[3][4]
-
Directly Measure ATP and ADP Levels: Whenever possible, directly measure the concentrations of ATP and its metabolites (ADP, AMP, adenosine) in your experimental system using techniques like high-performance liquid chromatography (HPLC) to confirm the effect of ARL67156.[3]
-
Employ Receptor Antagonists: Use specific antagonists for P2Y receptors that are activated by ADP (e.g., P2Y1, P2Y12, P2Y13 antagonists) to differentiate between the effects of ATP and accumulated ADP.
-
Perform Dose-Response Curves: Conduct concentration-response experiments with ARL67156 to determine the optimal concentration for your specific system that maximizes the inhibition of ATP hydrolysis while minimizing off-target effects.
-
Include a "No ATP" Control: In experiments where you are adding exogenous ATP, include a control group with ARL67156 alone to assess any direct effects of the inhibitor on your cells or tissues.
Troubleshooting Guides
Issue 1: My results suggest that ARL67156 is potentiating the effect of ADP rather than ATP.
-
Cause: This is a known characteristic of ARL67156, as it can inhibit ADP degradation more effectively than ATP degradation.[3][4]
-
Solution:
-
Confirm with HPLC: Directly measure the levels of eATP and eADP (etheno-derivatives of ATP and ADP) in your experimental supernatant to quantify the degradation rates in the presence and absence of ARL67156.[3]
-
Use ADP Receptor Antagonists: Pre-incubate your cells or tissues with antagonists for relevant ADP-sensitive P2Y receptors to block the effects of accumulated ADP.
-
Switch to a More Selective Inhibitor: Consider using an alternative like POM-1, which has been demonstrated to be more selective for inhibiting ATP degradation in certain tissues.[3][4]
-
Issue 2: I am not observing the expected potentiation of ATP signaling with ARL67156.
-
Cause: The inhibitory effect of ARL67156 is competitive and can be overcome by high concentrations of ATP.[5] Additionally, the dominant ectonucleotidase in your system might be one that is not effectively inhibited by ARL67156, such as NTPDase2.[5]
-
Solution:
-
Optimize ARL67156 Concentration: Perform a concentration-response curve to find the optimal concentration of ARL67156 for your experimental conditions.
-
Characterize Ectonucleotidase Expression: If possible, identify the specific ectonucleotidases expressed in your cell or tissue model to ensure that ARL67156 is an appropriate inhibitor.
-
Consider the ATP Concentration: Be mindful of the concentration of endogenous or exogenously applied ATP. The inhibitory effect of ARL67156 will be less pronounced at higher ATP levels.[5]
-
Quantitative Data Summary
| Enzyme | Species | Inhibition Constant (Ki) | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 µM | [1][2][5] |
| NTPDase3 | Human | 18 ± 4 µM | [1][2][5] |
| NPP1 | Human | 12 ± 3 µM | [1][2][5] |
Experimental Protocols
Protocol 1: Measuring ATP and ADP Degradation using HPLC
This protocol is adapted from studies investigating the effects of ARL67156 on purine (B94841) degradation.[3]
-
Preparation of Tissues/Cells: Prepare your tissue or cell culture system according to your standard protocol.
-
Incubation with Inhibitor: Pre-incubate the samples with your desired concentration of ARL67156 (e.g., 10-100 µM) for 30 minutes.[3] Include a vehicle control group.
-
Substrate Addition: Add a known concentration of 1,N⁶-etheno-ATP (eATP) or 1,N⁶-etheno-ADP (eADP) to the samples. These fluorescent analogs allow for sensitive detection.[3]
-
Sample Collection: Collect aliquots of the supernatant at various time points.
-
HPLC Analysis: Analyze the collected samples using reverse-phase HPLC with fluorescence detection to measure the concentrations of eATP, eADP, eAMP, and e-adenosine.[3]
-
Data Analysis: Calculate the rate of degradation of the substrate and the appearance of metabolites in the presence and absence of ARL67156.
Visualizations
Caption: Purinergic signaling pathway showing the hydrolysis of ATP and the inhibitory action of ARL67156.
Caption: Experimental workflow for controlling for ARL67156's non-specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Navigating the Challenges of ARL67156 in Prolonged Cell Culture Experiments
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the ecto-ATPase inhibitor ARL67156 in their studies, understanding its limitations is critical for the accurate interpretation of experimental results, particularly in long-term cell culture applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when using ARL67156 over extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ARL67156?
ARL67156 is an inhibitor of ecto-ATPases. It is classified as a weak competitive inhibitor of several ectonucleotidases, including human nucleoside triphosphate diphosphohydrolase-1 (NTPDase1), NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1).[1][2] It is important to note that it is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1]
Q2: How stable is ARL67156 in aqueous solutions and cell culture media?
ARL67156 is known to be unstable in highly acidic conditions.[3] While its chemical structure, which includes a dibromomethylene group replacing the β,γ-oxygen atom of ATP, is designed to be resistant to hydrolysis by ectonucleotidases, its long-term stability in typical cell culture conditions (37°C, 5% CO₂, neutral pH) has not been extensively documented in publicly available literature.[4] Therefore, for long-term studies, it is crucial to experimentally determine its stability under your specific conditions.
Q3: What are the known off-target effects of ARL67156?
Due to its structural similarity to ATP, ARL67156 has the potential to interact with other ATP-binding proteins, such as purinergic receptors.[4] For instance, it has been shown to act on P2Y receptors, leading to an increase in inositol (B14025) phosphate (B84403) formation.[5] Additionally, some studies have indicated that it can enhance the cytotoxicity of natural killer (NK) cells.[6] Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Q4: Does ARL67156 inhibit the degradation of ATP and ADP equally?
No, studies have shown that ARL67156 can be more effective at inhibiting the degradation of ADP compared to ATP in certain biological systems.[1][7] This differential inhibition can lead to an accumulation of ADP, which may have its own distinct biological effects. This is a critical consideration for interpreting results from experiments aimed at studying ATP-mediated signaling.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of inhibitory effect over time in long-term culture. | Degradation of ARL67156: The compound may not be stable under your specific cell culture conditions for the duration of the experiment. | 1. Perform a stability study: Use the provided "Protocol for Assessing Compound Stability in Cell Culture Media" to determine the half-life of ARL67156 in your media at 37°C. 2. Replenish the compound: Based on the stability data, replenish the media with fresh ARL67156 at appropriate intervals to maintain the desired concentration. |
| Increased cell death in ARL67156-treated cultures over time. | Cytotoxicity: The observed cell death may be due to the cytotoxic effects of ARL67156 or its degradation products upon prolonged exposure. | 1. Conduct a long-term cytotoxicity assay: Use the "Protocol for Long-Term Cytotoxicity Assay" to determine the IC50 value of ARL67156 for your cell line over the intended experimental duration. 2. Use the lowest effective concentration: Based on the cytotoxicity data, use a concentration of ARL67156 that is effective for inhibiting the target enzyme but has minimal impact on cell viability. |
| Inconsistent or unexpected experimental results. | Off-target effects: The observed phenotype may be due to the off-target effects of ARL67156 on other cellular components, such as P2Y receptors. | 1. Review the literature: Be aware of the known off-target effects of ARL67156. 2. Use control compounds: Include control compounds in your experiments to dissect the specific effects of ecto-ATPase inhibition from potential off-target effects. 3. Consider alternative inhibitors: If off-target effects are a major concern, explore other ecto-ATPase inhibitors with different selectivity profiles. |
| Precipitation of ARL67156 in cell culture media. | Poor solubility: The concentration of ARL67156 may exceed its solubility limit in the culture medium. | 1. Prepare fresh stock solutions: Ensure that the ARL67156 stock solution is properly prepared and fully dissolved before diluting it into the culture medium. 2. Optimize the final concentration: Use a final concentration that is within the known solubility limits. The trisodium (B8492382) salt of ARL67156 is soluble to 20 mM in water. 3. Pre-warm the media: Add the ARL67156 stock solution to pre-warmed media to improve solubility. |
Quantitative Data Summary
The following tables provide illustrative data on the stability and cytotoxicity of a hypothetical compound in long-term cell culture. Users must determine these values experimentally for ARL67156 under their specific conditions.
Table 1: Illustrative Stability of a Compound in Cell Culture Media at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 100 | 100% |
| 24 | 85 | 85% |
| 48 | 65 | 65% |
| 72 | 45 | 45% |
| 96 | 25 | 25% |
Table 2: Illustrative Long-Term Cytotoxicity (IC50) in Different Cell Lines
| Cell Line | 24-hour IC50 (µM) | 48-hour IC50 (µM) | 72-hour IC50 (µM) | 96-hour IC50 (µM) |
| HeLa | > 200 | 150 | 100 | 75 |
| Jurkat | 180 | 120 | 80 | 50 |
| A549 | > 200 | > 200 | 180 | 140 |
Experimental Protocols
Protocol for Assessing Compound Stability in Cell Culture Media
Objective: To determine the stability of ARL67156 in cell culture media over a defined period.
Materials:
-
ARL67156
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a stock solution of ARL67156 (e.g., 10 mM) in an appropriate solvent (e.g., sterile water).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Aliquot the ARL67156-containing medium into sterile tubes or wells of a 24-well plate.
-
Place the samples in a 37°C incubator.
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove an aliquot from the incubator and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of ARL67156 in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of ARL67156 remaining at each time point relative to the 0-hour time point.
Protocol for Long-Term Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARL67156 on a specific cell line over an extended period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
ARL67156
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, MTS, or a fluorescence-based assay like CellTox™ Green)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow cells to adhere overnight if applicable.
-
Prepare a serial dilution of ARL67156 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of ARL67156. Include vehicle-only controls.
-
Incubate the plates for the desired duration (e.g., 24, 48, 72, 96 hours). If the experiment extends beyond 48-72 hours, consider a partial media change with freshly prepared ARL67156 to maintain nutrient levels and compound concentration.
-
At the end of each time point, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each time point using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Signaling pathway of extracellular ATP metabolism and the inhibitory action of ARL67156.
Caption: Experimental workflow for assessing the stability of ARL67156 in cell culture media.
References
- 1. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agcbio.com [agcbio.com]
- 6. [ARL67156, a small-molecule CD39 inhibitor, enhances natural killer cell cytotoxicity against gastric cancer cells in vitro and in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ectonucleotidase Inhibitors: ARL67156 vs. POM-1
For researchers in purinergic signaling, cancer immunology, and thromboregulation, the selection of an appropriate ectonucleotidase inhibitor is critical. Ectonucleotidases, such as CD39 (NTPDase1), are cell-surface enzymes that hydrolyze extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). This catalytic cascade terminates pro-inflammatory ATP signaling and produces immunosuppressive adenosine, profoundly impacting cellular responses in the tumor microenvironment and beyond.
This guide provides an objective comparison of two commonly used ectonucleotidase inhibitors: ARL67156, an ATP analogue, and Polyoxometalate 1 (POM-1), a non-nucleotide inorganic cluster. We present a synthesis of experimental data on their efficacy, selectivity, and functional effects to aid researchers in selecting the optimal tool for their experimental needs.
Core Mechanism and Signaling Pathway
Both ARL67156 and POM-1 are utilized to prevent the degradation of extracellular ATP, thereby prolonging its signaling through P2 receptors and preventing the production of immunosuppressive adenosine via P1 receptors. The primary target in this pathway is CD39 (NTPDase1), which catalyzes the hydrolysis of both ATP to ADP and ADP to AMP. The subsequent conversion of AMP to adenosine is carried out by ecto-5'-nucleotidase (CD73).
Comparative Efficacy and Specificity
The primary distinction between ARL67156 and POM-1 lies in their potency and selectivity across the family of ectonucleotidases. ARL67156 is a competitive ATP analogue, whereas POM-1 exhibits a more potent but less specific mechanism of inhibition.
ARL67156 is characterized as a weak competitive inhibitor of several ectonucleotidases.[1][2][3] It is often described as the only commercially available selective inhibitor for ecto-ATPases, though its efficacy is modest.[1][4] Studies have shown it competitively inhibits human NTPDase1 (CD39), NTPDase3, and NPP1 with Ki values in the micromolar range.[1][2][4] Its inhibitory effect on NTPDase2, NTPDase8, NPP3, and CD73 is significantly weaker.[1][2] A critical functional nuance is that ARL67156 is reportedly more effective at inhibiting the degradation of ADP than ATP in certain tissues, such as the murine colon.[3][5] This suggests that its use may lead to an accumulation of ADP rather than ATP.[5]
POM-1 , a polyoxotungstate compound, is a potent inhibitor of CD39.[6] However, its utility is compromised by a lack of specificity. It is considered a pan-ecto-nucleotidase inhibitor, affecting not only CD39 but also NTPDase2, NTPDase3, and NPP1.[6][7] This broad activity can complicate the interpretation of experimental results. Furthermore, some studies report that POM-1 can have off-target effects, such as blocking central synaptic transmission, independent of its action on ectonucleotidases.[6] In contrast to ARL67156, POM-1 effectively inhibits the degradation of ATP.[5]
The following table summarizes the reported inhibitory constants (Ki) or observed potency for each inhibitor against various human ectonucleotidases.
| Target Enzyme | ARL67156 (Ki, μM) | POM-1 (Potency) |
| NTPDase1 (CD39) | 11 ± 3[1][2] | Potent Inhibitor[6][8] |
| NTPDase2 | Weak / Ineffective[1][2] | Inhibits[6] |
| NTPDase3 | 18 ± 4[1][2] | Inhibits[6] |
| NTPDase8 | Weak / Ineffective (human)[1][2] | - |
| NPP1 | 12 ± 3[1][2] | Inhibits[6] |
| NPP3 | Weak / Ineffective[1][2] | - |
| CD73 (ecto-5'-nucleotidase) | Weak / Ineffective[1][2] | - |
Note: Quantitative Ki values for POM-1 are less consistently reported in the literature due to its complex and sometimes non-competitive mechanism of action.
Experimental Protocols
Accurate measurement of ectonucleotidase inhibition is fundamental. The most common methods involve quantifying the rate of substrate (e.g., ATP) hydrolysis or product (e.g., phosphate (B84403), ADP, AMP) formation. A widely used method is the malachite green assay, which colorimetrically detects the inorganic phosphate (Pi) released during ATP/ADP hydrolysis.
General Protocol: Malachite Green Assay for CD39 Inhibition
This protocol provides a general framework for assessing the inhibition of recombinant human CD39. Concentrations and incubation times should be optimized for specific experimental conditions.
Materials:
-
Recombinant human CD39/NTPDase1
-
Assay Buffer: 25 mM Tris, 140 mM NaCl, pH 7.4
-
Substrate: Adenosine Triphosphate (ATP) solution
-
Inhibitors: ARL67156 and POM-1 dissolved in an appropriate solvent (e.g., DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate spectrophotometer
Workflow:
Procedure:
-
Preparation : Prepare serial dilutions of ARL67156 and POM-1 in assay buffer. The final solvent concentration (e.g., DMSO) should be kept constant across all wells (typically ≤1%).
-
Assay Setup : To a 96-well plate, add:
-
50 µL of assay buffer.
-
10 µL of the inhibitor dilution or solvent control.
-
20 µL of the diluted CD39 enzyme solution.
-
-
Pre-incubation : Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 20 µL of the ATP substrate solution to each well to start the reaction. The final ATP concentration should be near the Km of the enzyme for accurate IC50 determination.
-
Incubation : Incubate the plate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Detection : Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent complexes with the free phosphate generated.
-
Measurement : After a brief color development period (e.g., 15-20 minutes) at room temperature, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis : Construct a dose-response curve by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Summary and Recommendations
The choice between ARL67156 and POM-1 depends heavily on the experimental question.
-
Choose ARL67156 when relative selectivity for CD39/NTPDase1 and NTPDase3 over other ectonucleotidases is required. Be aware of its modest potency and its potentially greater effect on ADP versus ATP hydrolysis. It is suitable for cell-based assays where prolonging ADP signaling or moderately reducing ATP hydrolysis is the goal.[1][3][5]
-
Choose POM-1 for experiments requiring potent, near-complete inhibition of ATP hydrolysis by CD39.[5][6] However, researchers must acknowledge its lack of specificity and potential for off-target effects.[6][7] It is best used in well-controlled biochemical assays or as a tool to establish the general involvement of ectonucleotidases before moving to more specific inhibitors or genetic knockout models.
For both inhibitors, it is crucial to perform dose-response experiments and include appropriate controls to validate their effects within the specific experimental system being investigated. As the field evolves, newer, more potent, and selective inhibitors are becoming available and should be considered as they are validated and commercialized.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of ATP Metabolism to Adenosine by Ecto-Nucleotidases Carried by Tumor-Derived Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ARL67156 and Apyrase in the Regulation of Extracellular Nucleotides
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between agents that modulate purinergic signaling is critical. This guide provides a detailed comparison of ARL67156 and apyrase, two commonly used tools to manipulate extracellular ATP and ADP levels. We present a comprehensive overview of their mechanisms, selectivity, and supporting experimental data to aid in the selection of the appropriate tool for specific research applications.
Extracellular adenosine (B11128) triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (B83284) (ADP), are key signaling molecules involved in a myriad of physiological and pathological processes. The precise control of the extracellular concentrations of these nucleotides is maintained by a family of cell-surface enzymes known as ectonucleotidases. ARL67156 and apyrase are two agents frequently employed to study the roles of these signaling pathways. However, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes. ARL67156 acts as an inhibitor of specific ectonucleotidases, preventing the breakdown of ATP and ADP, whereas apyrase is an enzyme that actively hydrolyzes these nucleotides.
Mechanism of Action and Selectivity
ARL67156 is an ATP analog that functions as a competitive inhibitor of certain members of the ectonucleotidase family.[1][2] Specifically, it has been shown to be a weak competitive inhibitor of human nucleoside triphosphate diphosphohydrolase-1 (NTPDase1, also known as CD39), NTPDase3, and ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[2][3] It is notably less effective against NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[2][3] Some studies have indicated that ARL67156 may more potently inhibit the degradation of ADP compared to ATP.[4][5] This preferential inhibition of ADP hydrolysis can lead to an accumulation of ADP, which must be considered when interpreting experimental results.
Apyrase, on the other hand, is a calcium-activated enzyme that catalyzes the sequential hydrolysis of ATP to ADP and subsequently to adenosine monophosphate (AMP).[6][7] The general reaction is NTP → NDP + Pi → NMP + 2Pi.[6] Various isoforms of apyrase exist, with differing substrate specificities. For instance, commercial preparations from potato (S. tuberosum) can contain isoenzymes with high selectivity for ATP over ADP (with an activity ratio of approximately 10:1 or 14:1 for some recombinant versions), while others exhibit no selectivity (a ratio of 1:1).[6][7] This enzymatic action effectively removes both ATP and ADP from the extracellular space.
Quantitative Comparison of ARL67156 and Apyrase
The following table summarizes the key quantitative parameters for ARL67156 and apyrase based on available experimental data. It is important to note that the "selectivity" of ARL67156 refers to its inhibitory potency against different enzymes, whereas for apyrase, it refers to its catalytic efficiency with different substrates.
| Parameter | ARL67156 | Apyrase (Potato & NTPDase1) |
| Mechanism of Action | Competitive Inhibitor of Ectonucleotidases | Enzyme-catalyzed Hydrolysis of ATP/ADP |
| Primary Target(s) | NTPDase1 (CD39), NTPDase3, NPP1 | Extracellular ATP and ADP |
| Inhibitory Constant (Kᵢ) | Human NTPDase1: ~11 µM[2][3]Human NTPDase3: ~18 µM[2][3]Human NPP1: ~12 µM[2][3] | Not Applicable |
| Michaelis Constant (Kₘ) | Not Applicable | Potato Apyrase A (ATP): 33 µM[1]Human NTPDase1 (ATP): ~78 µM[2]Human NTPDase1 (ADP): ~107 µM[2] |
| Substrate Selectivity | May preferentially inhibit ADP degradation over ATP degradation.[4][5] | Potato Apyrase: Varies by isoform; can have a high ATP:ADP hydrolysis ratio (e.g., 10:1 or 14:1).[6][7]Human NTPDase1: Hydrolyzes both ATP and ADP.[2] |
| Effect on Extracellular Nucleotides | Increases levels of ATP and, potentially more significantly, ADP. | Decreases levels of both ATP and ADP. |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of ARL67156 and apyrase lead to opposite effects on purinergic signaling pathways. ARL67156, by inhibiting ATP and ADP breakdown, prolongs the activation of P2 receptors, while apyrase terminates this signaling by removing the ligands.
References
- 1. The Kinetics of Hydrolysis of ATP by Apyrase A from Solanum tuberosum | Semantic Scholar [semanticscholar.org]
- 2. Characterization of NTPDase (NTPDase1; ecto-apyrase; ecto-diphosphohydrolase; CD39; EC 3.6.1.5) activity in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances Clarifying the Structure and Function of Plant Apyrases (Nucleoside Triphosphate Diphosphohydrolases) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on apyrases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Time- and cost-efficient bacterial expression and purification of potato apyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of hydrolysis of adenosine di- and tri-phosphate catalysed by potato apyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
ARL67156: A Comparative Guide to a Dual Inhibitor of CD39 and CD73
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of immuno-oncology and purinergic signaling, the ectonucleotidases CD39 and CD73 have emerged as critical regulators of the tumor microenvironment. These cell surface enzymes work in concert to convert pro-inflammatory extracellular ATP into immunosuppressive adenosine, thereby dampening anti-tumor immune responses. The development of inhibitors targeting this pathway is a key area of therapeutic research. This guide provides a comparative analysis of ARL67156, a recognized dual inhibitor of both CD39 and CD73, alongside other relevant compounds, supported by experimental data and detailed methodologies.
The CD39/CD73 Pathway in Cancer Immunology
The enzymatic cascade initiated by CD39 and CD73 plays a pivotal role in creating an immunosuppressive shield for tumors. CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), hydrolyzes extracellular ATP and ADP to AMP. Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to produce adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. By inhibiting both CD39 and CD73, dual inhibitors aim to simultaneously prevent the degradation of immunostimulatory ATP and block the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.
A Comparative Guide to Alternative Ecto-ATPase Inhibitors for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Extracellular ATP plays a pivotal role in a myriad of physiological and pathological processes, and its concentration is tightly regulated by a family of cell surface enzymes known as ectonucleotidases. Among these, ecto-ATPases (E-NTPDases) are critical in hydrolyzing ATP to ADP and subsequently to AMP, thereby modulating purinergic signaling. The use of selective inhibitors of these enzymes is invaluable for elucidating the precise roles of extracellular ATP in vivo. This guide provides a comparative overview of alternative ecto-ATPase inhibitors that have been validated for in vivo research, focusing on their performance, selectivity, and supporting experimental data.
The Ecto-ATPase Signaling Pathway
Ecto-ATPases are integral membrane proteins that regulate the extracellular concentration of nucleotides, thereby influencing signaling through P2 receptors. The sequential hydrolysis of ATP to adenosine (B11128), which signals through P1 receptors, adds another layer of complexity to this signaling cascade.
Caption: Ecto-ATPase signaling cascade.
Comparison of In Vivo Ecto-ATPase Inhibitors
Several small molecule inhibitors targeting ecto-ATPases have been developed and characterized for in vivo applications. Their performance varies in terms of potency, selectivity, and in vivo efficacy. Below is a comparative summary of key inhibitors.
| Inhibitor | Target(s) | Potency (Ki/IC50/pIC50) | Selectivity Profile | In Vivo Model(s) | Key In Vivo Findings & Dosing |
| ARL-67156 | NTPDase1, NTPDase3, NPP1 | Ki: 11 µM (hNTPDase1), 18 µM (hNTPDase3), 12 µM (hNPP1)[1][2][3]; pIC50: 4.62 (human blood)[4] | Weak inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2][3] Notably, it inhibits ADP degradation more effectively than ATP degradation in some tissues.[5][6][7] | Murine colon, rat spinal cord[5][6][7][8] | Enhances parasympathetic neurotransmission. In a rat spinal cord microdialysis study, 1mM in the perfusate significantly increased extracellular ATP levels.[8] |
| POM-1 | NTPDases | Ki: 2.58 µM (NTPDase1), 28.8 µM (NTPDase2), 3.26 µM (NTPDase3)[9] | More potent inhibitor of ATP degradation compared to ARL-67156 in murine colon.[5][6][7] Also exhibits off-target effects on P2 receptors.[10] | Murine colon, mouse model of colon cancer[5][6][7] | Reduces ATP degradation more effectively than ARL-67156.[5][6][7] In a colon cancer model, daily intraperitoneal injection of 5 mg/kg reduced tumor volume.[5] |
| PV4 | Ecto-ATPases | Not explicitly reported in the provided search results. | Described as a novel, potent ecto-ATPase inhibitor.[9][11] | Rat model of focal cerebral ischemia[9][11] | Perfusion with 100 nM via microdialysis probe increased extracellular ATP by 12-fold in the rat striatum under physiological conditions and by 9-fold during ischemia.[9][11] |
| PSB-069 | NTPDases | Not explicitly reported in the provided search results. | Reported as a non-selective NTPDase inhibitor. | In vivo data is limited in the provided search results. | Further in vivo validation is required. |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation and comparison of ecto-ATPase inhibitors in vivo.
HPLC-Based Ecto-ATPase Activity Assay
This protocol is designed to quantify the enzymatic activity of ecto-ATPases by measuring the conversion of ATP to its metabolites (ADP, AMP) using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC-based ecto-ATPase assay.
Methodology:
-
Enzyme Preparation: Prepare fresh tissue homogenates or isolated plasma membranes from the tissue of interest in a suitable buffer (e.g., Tris-HCl).
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the ecto-ATPase inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding a known concentration of ATP as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a time course determined to be in the linear range of the enzyme activity.
-
Reaction Termination: Stop the reaction by adding a quenching agent such as perchloric acid or by heat inactivation.
-
Sample Processing: Centrifuge the samples to pellet precipitated proteins.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Separation and Detection: Separate ATP, ADP, and AMP using a suitable mobile phase gradient (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).[12][13] Detect the nucleotides using a UV detector at 254 nm.
-
Quantification: Calculate the concentration of each nucleotide by comparing the peak areas to a standard curve. Enzyme activity is expressed as the rate of ATP hydrolysis or product formation per unit of protein per unit of time.
In Vivo Microdialysis for Extracellular ATP and Adenosine Measurement
This protocol allows for the in vivo sampling and quantification of extracellular ATP and its metabolite adenosine in a specific tissue, such as the brain, in freely moving animals.[8][9][11][14]
Caption: Workflow for in vivo microdialysis.
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the specific brain region of interest. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a stabilization period, then collect several baseline dialysate samples to determine basal extracellular levels of ATP and adenosine.
-
Inhibitor Administration: Administer the ecto-ATPase inhibitor either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For local administration, the inhibitor is included in the aCSF perfusate.
-
Post-Administration Sampling: Continue to collect dialysate samples at regular intervals to monitor the effect of the inhibitor on extracellular nucleotide and nucleoside concentrations.
-
Sample Analysis: Analyze the collected dialysates for ATP and adenosine content. ATP can be measured using a luciferin-luciferase bioluminescence assay, while both ATP and adenosine can be quantified by HPLC with fluorescence or mass spectrometry detection.[8][11][14][15]
-
Data Analysis: Express the post-administration concentrations as a percentage of the baseline levels to determine the effect of the inhibitor.
Concluding Remarks
The selection of an appropriate ecto-ATPase inhibitor for in vivo research is critical and depends on the specific experimental goals, the tissue of interest, and the predominant ectonucleotidase isoforms expressed. ARL-67156 and POM-1 are the most extensively studied inhibitors, with a growing body of literature highlighting their differential effects and potential off-target activities. Newer compounds like PV4 show promise with high potency in vivo, though they are less characterized. It is imperative for researchers to consider the selectivity profile of each inhibitor and to validate its effects in their specific experimental system. The detailed protocols provided in this guide offer a starting point for the rigorous in vitro and in vivo characterization of these valuable pharmacological tools.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARL 67156 trisodium salt | NTPDase | Tocris Bioscience [tocris.com]
- 5. The Preventive Effect of the Phenotype of Tumour-Associated Macrophages, Regulated by CD39, on Colon Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular adenosine 5’-triphosphate concentrations changes in rat spinal cord associated with the activation of urinary bladder afferents. A microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecto-ATPase inhibition: ATP and adenosine release under physiological and ischemic in vivo conditions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. POM-1 inhibits P2 receptors and exhibits anti-inflammatory effects in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time monitoring of extracellular adenosine using enzyme-linked microelectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells [jove.com]
- 13. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracerebral microdialysis of adenosine and adenosine monophosphate – a systematic review and meta‐regression analysis of baseline concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
ARL67156: A Comparative Guide to its Cross-Reactivity with Ectonucleotidase Isoforms
For researchers, scientists, and drug development professionals, understanding the specificity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of ARL67156, a widely used ecto-ATPase inhibitor, with various ectonucleotidase isoforms. The information presented is supported by experimental data to aid in the design and interpretation of studies involving purinergic signaling.
ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine (B11128) triphosphate, is a competitive inhibitor of certain ectonucleotidases, enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[1][2] Its efficacy and specificity, however, vary significantly across different isoforms of these enzymes. This guide summarizes the available data on its inhibitory profile, providing a clear comparison of its activity against key ectonucleotidases.
Comparative Inhibitory Activity of ARL67156
The inhibitory potency of ARL67156 has been evaluated against several ectonucleotidase isoforms, primarily from the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) families, as well as ecto-5'-nucleotidase (CD73).
The following table summarizes the reported inhibitory constants (Kᵢ) of ARL67156 for various human and mouse ectonucleotidase isoforms. Lower Kᵢ values indicate stronger inhibition.
| Ectonucleotidase Isoform | Species | Kᵢ (μM) | Notes |
| NTPDase1 (CD39) | Human | 11 ± 3 | Weak competitive inhibitor.[1][2] |
| Mouse | - | Partially but significantly inhibited at 50-100 μM.[1][2] | |
| NTPDase2 (CD39L1) | Human | > 100 | Weakly affected.[1][2] |
| NTPDase3 | Human | 18 ± 4 | Weak competitive inhibitor.[1][2] |
| Mouse | - | Partially but significantly inhibited at 50-100 μM.[1][2] | |
| NTPDase8 | Human | > 100 | Weakly affected.[1][2] |
| Mouse | - | Weakly inhibited, particularly ADPase activity.[2] | |
| NPP1 | Human | 12 ± 3 | Weak competitive inhibitor.[1][2] |
| NPP3 | Human | > 100 | Weakly affected.[1][2] |
| Ecto-5'-nucleotidase (CD73) | Human | > 100 | Weakly affected, though some studies suggest it can act as a dual CD39/CD73 inhibitor.[3] |
Key Observations:
-
ARL67156 demonstrates the highest affinity for human NTPDase1, NTPDase3, and NPP1, acting as a weak competitive inhibitor with Kᵢ values in the low micromolar range.[1][2][3]
-
Its inhibitory effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase is considerably weaker.[1][2]
-
It is important to note that at concentrations commonly used in research (50-100 μM), ARL67156 can partially inhibit both human and mouse forms of NTPDase1 and NTPDase3.[1][2]
-
ARL67156 is not hydrolyzed by human NTPDase1, 2, 3, 8, NPP1, or NPP3.[1][2]
Ectonucleotidase Signaling Pathway
The following diagram illustrates the central role of ectonucleotidases in the degradation of extracellular ATP, a key pathway in purinergic signaling.
Caption: Cascade of extracellular ATP degradation by ectonucleotidases.
Experimental Protocols
The determination of the inhibitory activity of ARL67156 on different ectonucleotidase isoforms typically involves the following key steps:
1. Enzyme Source:
-
Recombinant Enzymes: The most common approach utilizes recombinant human or mouse ectonucleotidase isoforms (e.g., NTPDase1, 2, 3, 8, NPP1, NPP3, and ecto-5'-nucleotidase) expressed in suitable host cells like COS-7 or HEK293T.[2] This ensures a controlled and specific enzyme source for the assay.
2. Ectonucleotidase Activity Assay:
-
Principle: The assay measures the rate of substrate hydrolysis by the specific ectonucleotidase in the presence and absence of the inhibitor (ARL67156).
-
Substrates:
-
Detection Methods:
-
Colorimetric Assay: This method often relies on the measurement of inorganic phosphate (B84403) (Pi) released during the hydrolysis of ATP or ADP. A common reagent used is Malachite Green.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more direct and sensitive method to separate and quantify the substrate and the product of the enzymatic reaction (e.g., ATP, ADP, AMP, adenosine).[1]
-
-
Assay Conditions: Reactions are typically carried out in a buffered solution at a physiological pH (e.g., 7.4) and temperature (37°C) with appropriate cofactors (e.g., Ca²⁺ or Mg²⁺).
3. Determination of Inhibitory Constants (Kᵢ):
-
To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive), enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of ARL67156.
-
The data is then analyzed using enzyme kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Lineweaver-Burk or Dixon plots.
Experimental Workflow for Ectonucleotidase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound like ARL67156 on ectonucleotidase activity.
Caption: General workflow for an ectonucleotidase inhibition assay.
Conclusion
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ARL67156 and Other ATP Analogues in Ectonucleotidase Inhibition
For researchers and professionals in drug development, understanding the nuances of ectonucleotidase inhibitors is paramount for modulating purinergic signaling. This guide provides a detailed comparison of ARL67156, a widely used ecto-ATPase inhibitor, with other ATP analogues and inhibitors, supported by experimental data and protocols.
ARL67156 (6-N,N-diethyl-D-β-γ-dibromomethylene adenosine (B11128) triphosphate), originally known as FPL 67156, is a competitive inhibitor of several ectonucleotidases, enzymes responsible for the hydrolysis of extracellular ATP and other nucleotides.[1][2] Its primary role is to prolong the effects of endogenously released ATP on P2 receptors by preventing its degradation.[1][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of ARL67156 varies significantly across different ectonucleotidases and substrates. The following tables summarize the key quantitative data from comparative studies.
Table 1: Inhibitory Constants (Ki) of ARL67156 against Human Ectonucleotidases
| Enzyme | Substrate(s) | Ki (μM) | Inhibition Type |
| NTPDase1 (CD39) | ATP, UTP, ADP | 11 ± 3 | Competitive |
| NTPDase3 | ATP, UTP, ADP | 18 ± 4 | Competitive |
| NPP1 | pnp-TMP, Ap3A | 12 ± 3 | Competitive |
| NTPDase2 | ATP | Not an effective inhibitor | - |
| NTPDase8 | ATP, ADP | Not an effective inhibitor | - |
| NPP3 | pnp-TMP, Ap3A | Not an effective inhibitor | - |
| Ecto-5'-nucleotidase (CD73) | AMP | Not an effective inhibitor | - |
Data sourced from Lévesque et al., 2007.[1][3]
Table 2: Comparative Inhibition of Nucleotide Hydrolysis by ARL67156 and Other Compounds
| Enzyme/System | Substrate | Inhibitor (Concentration) | % Inhibition |
| Human NTPDase1 | UTP | ARL67156 (100 µM) | More efficient than ATP hydrolysis |
| Human NTPDase3 | UTP | ARL67156 (100 µM) | More efficient than ATP hydrolysis |
| Human NPP1 | pnp-TMP (100 µM) | ARL67156 (100 µM) | 73 ± 5% |
| Human NPP1 | pnp-TMP (100 µM) | ATP (100 µM) | 94 ± 4% |
| Human Ecto-5'-nucleotidase | AMP (100 µM) | ARL67156 (100 µM) | 28 ± 3% |
| Human Ecto-5'-nucleotidase | AMP (100 µM) | ATP (100 µM) | 40% |
| Human Ecto-5'-nucleotidase | AMP (100 µM) | ADP (100 µM) | 70% |
| Rat Parotid Plasma Membranes | ATP | ARL67156 | IC50 ≈ 120 µM |
| Rat Parotid Plasma Membranes | ATP | ATPγS | IC50 = 49 µM |
| Rat Parotid Plasma Membranes | ATP | Suramin | IC50 = 72 µM |
| Rat Parotid Plasma Membranes | ATP | Reactive Blue 2 | IC50 = 28 µM |
Data compiled from various sources.[1][4]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the purinergic signaling pathway affected by ARL67156 and a general workflow for assessing ectonucleotidase inhibition.
Caption: ARL67156 inhibits NTPDases, increasing ATP availability for P2 receptors.
Caption: General workflow for assessing ectonucleotidase inhibitor activity.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for studying ARL67156 and other ATP analogues.
Ectonucleotidase Activity Assay (Colorimetric)
This protocol is adapted from studies measuring inorganic phosphate (B84403) release.
-
Objective: To determine the rate of ATP or other nucleotide hydrolysis by an ectonucleotidase in the presence and absence of inhibitors.
-
Materials:
-
Recombinant human or mouse ectonucleotidases (e.g., NTPDase1, 2, 3, 8, NPP1, NPP3, ecto-5'-nucleotidase).
-
Reaction Buffer: Tris-Ca2+ buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2).
-
Substrates: ATP, ADP, UTP, pnp-TMP, AMP (at specified concentrations, e.g., 10-500 µM).
-
Inhibitor: ARL67156 or other ATP analogues.
-
Malachite Green Reagent for phosphate detection.
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the reaction buffer, the ectonucleotidase, and the desired concentration of the inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 3 minutes).
-
Initiate the reaction by adding the substrate to each well.
-
Incubate at 37°C for a time course during which less than 10-20% of the substrate is hydrolyzed (e.g., 15 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
-
For Ki determination, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
HPLC-Based Assay for Nucleotide Metabolism
This method allows for the simultaneous measurement of the substrate and its hydrolysis products.[5]
-
Objective: To monitor the degradation of a substrate (e.g., ATP) and the appearance of its metabolites (e.g., ADP, AMP, adenosine) over time.
-
Materials:
-
Cell or tissue preparations expressing ectonucleotidases.
-
Superfusion buffer (e.g., Krebs solution).
-
Fluorescent ATP analogues like 1,N6-etheno-ATP (eATP) can be used for enhanced detection.[6]
-
ARL67156 and other inhibitors.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., fluorescence or UV).
-
-
Procedure:
-
Prepare the biological sample (e.g., tissue sections, cell culture).
-
Superfuse the sample with the buffer containing the substrate (e.g., eATP) with or without the inhibitor.
-
Collect the superfusate at different time points.
-
Stop the enzymatic reaction in the collected samples (e.g., by adding a strong acid or by flash-freezing).
-
Analyze the samples by HPLC to separate and quantify the substrate and its metabolites.
-
Compare the degradation profiles in the presence and absence of the inhibitor to determine its effect.
-
Comparative Analysis and Conclusion
ARL67156 is a moderately potent, competitive inhibitor of NTPDase1, NTPDase3, and NPP1.[1][3][7] It is notably less effective against NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][3][7] This selectivity makes it a valuable tool for distinguishing between the activities of different ectonucleotidases in a given biological system.
However, it is crucial to consider its limitations. ARL67156 is a weak inhibitor, and at the concentrations often used in studies (50-100 µM), it only partially inhibits its target enzymes.[1][3] Furthermore, its effectiveness is significantly reduced in the presence of high substrate concentrations.[1][3]
One study on murine colon smooth muscle presented a critical finding: ARL67156 was more effective at inhibiting the degradation of ADP than ATP.[5][6] This suggests that in some tissues, the observed potentiation of purinergic signaling by ARL67156 may be due to the accumulation of ADP rather than ATP.[5] In the same study, another ecto-nucleotidase inhibitor, POM-1, was found to be a more selective inhibitor of ATP degradation.[5][6]
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
ARL67156 Efficacy: A Comparative Analysis in Human and Rodent Models
For Researchers, Scientists, and Drug Development Professionals
ARL67156, a competitive antagonist of ectonucleotidases, has been a focal point of research for its potential to modulate purinergic signaling, a critical pathway in inflammation, cancer immunity, and thrombosis. This guide provides a comparative overview of the efficacy of ARL67156 in human versus rodent models, based on available in vitro experimental data. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to this compound.
Data Presentation: Quantitative Comparison of ARL67156 Efficacy
The inhibitory potency of ARL67156 has been evaluated against several ectonucleotidase enzymes, primarily Nucleoside Triphosphate Diphosphohydrolases (NTPDases), in both human and rodent systems. The following tables summarize the key quantitative data from published studies.
| Target Enzyme | Species | Inhibition Constant (Ki) µM | Substrate | Reference |
| NTPDase1 (CD39) | Human | 11 ± 3 | ATP | [1] |
| ~1 | ATP | [2][3] | ||
| Mouse | - | ATP | - | |
| NTPDase2 | Human | Weakly affected | ATP | [1] |
| Mouse | Weakly affected | ATP | [1] | |
| NTPDase3 | Human | 18 ± 4 | ATP | [1] |
| Mouse | - | ATP | - | |
| NTPDase8 | Human | Not an effective inhibitor | ATP | [1] |
| Mouse | Weak inhibitor | ADP | [1] | |
| NPP1 | Human | 12 ± 3 | pnp-TMP | [1] |
| Mouse | - | pnp-TMP | - | |
| CD73 | Human | Blocked (dual-target inhibitor) | AMP | [2][3] |
| Mouse | - | AMP | - |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of ARL67156 and the methods used to assess its efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are generalized experimental protocols for assessing the inhibitory effect of ARL67156 on ectonucleotidase activity, based on methodologies described in the literature.[1][4]
Recombinant Enzyme Preparation
-
Source: Commercially available recombinant human or rodent ectonucleotidases (e.g., NTPDase1/CD39, NTPDase3, NPP1).
-
Preparation: The enzymes are typically diluted to a working concentration in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4) containing necessary cofactors like Ca2+ and Mg2+.
Enzyme Activity Assay (Colorimetric Method)
This method measures the inorganic phosphate (Pi) released from the hydrolysis of nucleotide substrates.
-
Reagents:
-
Reaction Buffer: 80 mM Tris-HCl (pH 7.4), 5 mM CaCl2.
-
Substrate: ATP, ADP, or other suitable nucleotide at various concentrations.
-
Inhibitor: ARL67156 at a range of concentrations.
-
Malachite Green Reagent: For colorimetric detection of inorganic phosphate.
-
-
Procedure:
-
Pre-incubate the recombinant enzyme with varying concentrations of ARL67156 in the reaction buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The reaction time should be optimized to ensure linear product formation.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
A standard curve using known concentrations of inorganic phosphate is used to quantify the amount of Pi produced.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC can be used to separate and quantify the substrate and its hydrolysis products.
-
Reagents:
-
Same as the colorimetric method for the enzymatic reaction.
-
Mobile Phase: A suitable buffer system for the specific HPLC column and analytes.
-
-
Procedure:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction at various time points by adding a stopping solution (e.g., perchloric acid) and placing the samples on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV detector at 254 nm).
-
Quantify the amounts of substrate and products by comparing their peak areas to those of known standards.
-
Data Analysis
-
Enzyme Kinetics: Determine the initial reaction velocities at different substrate concentrations in the presence and absence of ARL67156.
-
Determination of Ki: The inhibition constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis. Dixon or Cornish-Bowden plots can also be used to determine the type of inhibition and the Ki value.[4]
Conclusion
The available in vitro data demonstrates that ARL67156 is a competitive inhibitor of several human and rodent ectonucleotidases, with a notable potency against human NTPDase1 (CD39) and as a dual inhibitor of human CD39 and CD73.[1][2][3] While it also inhibits the mouse counterparts of these enzymes, direct quantitative comparisons of inhibitory constants are not as readily available. A key difference appears in the inhibition of NTPDase8, where ARL67156 is a weak inhibitor of the mouse enzyme but not the human form.[1]
It is crucial for researchers to recognize that these findings are based on studies with recombinant enzymes. The efficacy of ARL67156 in complex biological systems, particularly in in vivo models, may be influenced by factors such as metabolic stability, off-target effects, and species-specific differences in enzyme expression and regulation. Therefore, while the provided data offers a valuable baseline, further investigation is warranted to fully elucidate the comparative efficacy of ARL67156 in human versus rodent models, especially in a physiological context.
References
- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
Validating ARL67156's Mechanism: A Comparative Analysis Using Genetic Knockout Models
For Immediate Release
In the landscape of purinergic signaling research, the ecto-ATPase inhibitor ARL67156 has been a valuable pharmacological tool. However, to rigorously validate its mechanism of action, researchers are increasingly turning to genetic knockout models. This guide provides a comprehensive comparison of ARL67156's performance in wild-type versus NTPDase1/CD39 knockout models, offering researchers, scientists, and drug development professionals a clear understanding of its specificity and effects, supported by experimental data.
Extracellular nucleotides such as ATP and ADP play crucial roles in a myriad of physiological processes, and their concentrations are tightly regulated by ectonucleotidases. ARL67156, a non-hydrolysable ATP analogue, is designed to inhibit these enzymes, thereby prolonging the signaling of extracellular nucleotides.[1] The primary target of ARL67156 is understood to be the NTPDase family of ectonucleotidases, particularly NTPDase1 (also known as CD39).[1] Genetic knockout models, specifically mice lacking the gene for NTPDase1 (Entpd1-/-), provide a powerful system to dissect the precise contribution of this enzyme to nucleotide-mediated responses and to validate the on-target effects of inhibitors like ARL67156.
Quantitative Comparison of ARL67156 Efficacy
The following table summarizes the key quantitative findings from studies comparing the effects of purinergic agonists in wild-type and NTPDase1 knockout mice, both in the presence and absence of ARL67156. The data is primarily drawn from studies on vascular reactivity in mouse aorta and mesenteric arteries.
| Parameter | Condition | Wild-Type (WT) | NTPDase1 Knockout (KO) | WT + ARL67156 | Reference |
| UDP-induced Vasoconstriction (Aortic Rings) | Maximal Contraction (% of KCl response) | Weak and progressive tension | Potent and long-lasting constriction | Potentiated contraction | [1] |
| UTP-induced Vasoconstriction (Aortic Rings) | Maximal Contraction (% of KCl response) | Weak and progressive tension | Potent and long-lasting constriction | Not explicitly stated | [1] |
| UDP-induced Vasoconstriction (Mesenteric Artery) | EC50 (µM) | 3.5 | 0.28 | Not explicitly stated | [2] |
| UTP-induced Vasoconstriction (Mesenteric Artery) | EC50 (µM) | 4.5 | 0.27 | Not explicitly stated | [2] |
Note: Specific numerical values for maximal contraction in aortic rings were not detailed in the abstract but the qualitative difference was significant.
Deciphering the Purinergic Signaling Pathway
The signaling pathway elucidated through these comparative studies highlights the critical role of NTPDase1 in regulating P2Y6 receptor-mediated vasoconstriction. In wild-type animals, NTPDase1 rapidly hydrolyzes extracellular UDP and UTP, attenuating their contractile effects. ARL67156, by inhibiting NTPDase1, allows for sustained P2Y6 receptor activation and enhanced vasoconstriction. In NTPDase1 knockout mice, the absence of the enzyme leads to a similar potentiation of UDP/UTP-induced vasoconstriction, thus validating the inhibitory effect of ARL67156 on NTPDase1.
Caption: Purinergic signaling in vascular smooth muscle.
Experimental Workflow for Validation
The validation of ARL67156's mechanism using genetic knockout models typically follows a systematic workflow. This involves comparing the physiological or cellular response to a purinergic agonist in wild-type and knockout animals, with and without the administration of ARL67156.
Caption: Experimental workflow for ARL67156 validation.
Detailed Experimental Protocols
Vascular Reactivity Studies in Isolated Mouse Aorta
This protocol is adapted from methodologies described for studying vascular tone in mouse aortic rings.[3][4]
-
Tissue Preparation:
-
Male wild-type and Entpd1-/- mice (10-14 weeks old) are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into 2-3 mm rings. The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of forceps, if required.
-
-
Isometric Tension Recording:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15-20 minutes.
-
After equilibration, the rings are contracted with KCl (50-80 mM) to assess their viability.
-
-
Experimental Protocol:
-
Following a washout period, a stable baseline tension is established.
-
For experiments with ARL67156, the inhibitor (e.g., 100 µM) is added to the organ bath 10-20 minutes prior to the addition of the agonist.
-
Cumulative concentration-response curves are generated for UDP and UTP by adding the agonists in a stepwise manner (e.g., 10 nM to 100 µM).
-
The contractile responses are recorded and expressed as a percentage of the maximal contraction induced by KCl.
-
Ecto-ATPase Activity Assay
This is a general protocol for measuring ecto-ATPase activity in tissues.
-
Sample Preparation:
-
Aortic tissue or isolated vascular smooth muscle cells from wild-type and Entpd1-/- mice are homogenized in an appropriate buffer.
-
The protein concentration of the homogenates is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Enzyme Reaction:
-
The reaction is initiated by adding a known amount of protein homogenate to a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), CaCl2 (5 mM), and the substrate ATP (e.g., 1 mM).
-
For inhibitor studies, ARL67156 is pre-incubated with the protein homogenate before the addition of ATP.
-
The reaction is carried out at 37°C for a defined period (e.g., 15-30 minutes) and then stopped (e.g., by adding a stopping solution or by placing on ice).
-
-
Measurement of Phosphate (B84403) Release:
-
The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using a colorimetric method, such as the Malachite Green assay.
-
The absorbance is measured at a specific wavelength (e.g., 620-650 nm), and the concentration of Pi is calculated from a standard curve.
-
Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.
-
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. NTPDase1 (CD39) controls nucleotide-dependent vasoconstriction in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isometric Stretch Alters Vascular Reactivity of Mouse Aortic Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ARL67156 and Newer Ecto-ATPase Inhibitors for Researchers
For researchers in pharmacology, neuroscience, and immunology, the study of purinergic signaling pathways is a burgeoning field. Central to this is the regulation of extracellular adenosine (B11128) triphosphate (ATP) and its breakdown products by ectonucleotidases. For years, ARL67156 has been a widely utilized tool for inhibiting ecto-ATPases. However, the landscape of available inhibitors is evolving, with newer generations offering potentially improved potency and selectivity. This guide provides a comprehensive comparison of ARL67156's performance against these emerging alternatives, supported by experimental data and detailed protocols to aid in experimental design and inhibitor selection.
Overview of Ecto-ATPase Inhibition
Ecto-ATPases, a group of cell-surface enzymes, play a critical role in terminating ATP-mediated signaling by hydrolyzing it to ADP, AMP, and eventually adenosine. This enzymatic cascade modulates the activation of various P2 and P1 purinergic receptors, influencing a wide array of physiological processes, including neurotransmission, inflammation, and immune responses. Inhibition of these enzymes can prolong the effects of ATP and alter the balance of purinergic signaling, making ecto-ATPase inhibitors valuable research tools and potential therapeutic agents.
ARL67156 (6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine triphosphate), a competitive inhibitor, has long been the only commercially available agent for specifically targeting ecto-ATPases.[1] While it has been instrumental in many studies, it is recognized as a relatively weak inhibitor of certain ectonucleotidase family members, such as NTPDase1 (CD39), NTPDase3, and NPP1.[2][3] This has spurred the development of newer generations of inhibitors with enhanced potency and selectivity.
Comparative Performance of Ecto-ATPase Inhibitors
The following table summarizes the inhibitory potency (Ki or IC50 values) of ARL67156 against various ectonucleotidases and compares it with that of several newer generation inhibitors. This quantitative data allows for a direct assessment of their relative performance.
| Inhibitor | Target Enzyme(s) | Ki (μM) | IC50 (μM) | Citation(s) |
| ARL67156 | Human NTPDase1 | 11 ± 3 | - | [2] |
| Human NTPDase3 | 18 ± 4 | - | [2] | |
| Human NPP1 | 12 ± 3 | - | [2] | |
| Bovine Chromaffin Cell Ecto-ATPase | 0.255 ± 0.136 | - | [4][5] | |
| Rat Parotid Ecto-ATPase | - | ~120 | [6] | |
| Derivatives of ARL67156 (e.g., Compound 31 & 33) | Human CD39 | ~1 | - | [7] |
| POM-1 | NTPDase1, NTPDase2, NTPDase3 | - | - | [8][9] |
| 8-BuS-ATP | NTPDase1 | 10 (bovine spleen) | - | [10] |
| 8-BuS-AMP & 8-BuS-ADP | Human and Mouse NTPDase1 | < 1 | - | [10] |
| PSB-06126 | Rat NTPDase1 | 0.33 | - | [11] |
| Rat NTPDase2 | 19.1 | - | [11] | |
| Rat NTPDase3 | 2.22 | - | [11] | |
| Human NTPDase3 | - | 7.76 | [11] | |
| MRS2500 | Platelet P2Y1 Receptor | 0.00078 | 0.00095 (ADP-induced aggregation) | [12] |
| Cangrelor | P2Y12 Receptor | - | - | [2][13][14][15] |
| Ticagrelor (B1683153) | P2Y12 Receptor | - | - | [16][17][18][19] |
| Thiadiazolopyrimidone Derivatives (e.g., 5b, 5e, 5n, 5p) | h-NTPDase1, 2, 3, 8 | - | 0.35 - 3.17 | [20] |
| Oxoindolin Hydrazine Carbothioamide Derivatives | h-NTPDase1, 2, 3, 8 | - | - | |
| Quinoline and Thienopyrimidine Derivatives | h-NTPDases | - | 0.15 - 1.01 | [21] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome | Kubica | Cardiology Journal [journals.viamedica.pl]
- 16. Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Ticagrelor for acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ticagrelor – toward more efficient platelet inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of ARL67156 Trisodium Hydrate: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of ARL67156 trisodium (B8492382) hydrate (B1144303), a selective ecto-ATPase inhibitor, ensuring the safety of laboratory personnel and compliance with regulations.
Disposal Procedures
Proper disposal of ARL67156 trisodium hydrate should always be in accordance with local, state, and federal regulations. The following steps provide a general guideline for its safe disposal:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly review the product-specific Safety Data Sheet for detailed safety and handling information.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Small Spills:
-
For small spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.
-
Decontaminate the affected surfaces and any contaminated equipment by scrubbing with alcohol.
-
Collect the absorbed material and any contaminated items into a suitable, labeled, and closed container for disposal.[1]
-
-
Unused or Waste Product:
-
Collect and arrange for disposal in suitable and closed containers.[1]
-
Dispose of the waste material through a licensed professional waste disposal service. It is crucial not to dispose of the chemical down the drain or into the environment.
-
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.
-
Quantitative and Physical Data
The following table summarizes key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₁Br₂N₅Na₃O₁₂P₃ |
| Molecular Weight | 785.05 g/mol |
| Purity | ≥98% (HPLC)[2] |
| Appearance | White to off-white solid[2] |
| Storage Temperature | -20°C[2] |
| Solubility in Water | 15.78 mg/mL (20 mM) |
| Inhibitor Constants (Ki) | NTPDase1 (CD39): 11 µM, NTPDase3: 18 µM, NPP1: 12 µM[3][4] |
Mechanism of Action: Inhibition of Purinergic Signaling
This compound is a competitive inhibitor of several ectonucleotidases, enzymes that play a crucial role in regulating extracellular ATP and adenosine (B11128) levels, which are important signaling molecules. The diagram below illustrates the inhibitory action of ARL67156 on this pathway.
Caption: ARL67156 inhibits the ectonucleotidases CD39 and CD73.
References
Essential Safety and Operational Guide for Handling ARL67156 Trisodium Hydrate
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol
This guide provides immediate, essential safety and logistical information for the handling and disposal of ARL67156 trisodium (B8492382) hydrate (B1144303). Adherence to these procedural steps is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Precautions
While ARL67156 trisodium hydrate is not classified as a hazardous substance, standard laboratory safety protocols should always be observed to minimize any potential risks.[1] The following table summarizes the recommended personal protective equipment and operational procedures.
| Protection Type | Specification | Purpose & Best Practices |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. | To protect against accidental splashes or generation of dust. |
| Hand Protection | Nitrile gloves. | To prevent direct skin contact. Inspect gloves for any tears or perforations before use. |
| Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If handling large quantities or if dust generation is likely, work in a well-ventilated area or use a fume hood. |
| Ventilation | Work in a well-ventilated laboratory. | To minimize inhalation of any airborne particles. |
| Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or contamination of other surfaces. |
Experimental Workflow and Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated materials is crucial for maintaining a safe and compliant laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | As a non-hazardous solid, small quantities can typically be disposed of in the regular trash. However, it is best practice to avoid disposing of chemicals in open laboratory trash cans.[2] |
| Aqueous Solutions of this compound | For non-hazardous, water-soluble substances, disposal down the sanitary sewer with copious amounts of water is generally acceptable.[3] It is advisable to check with your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in the appropriate laboratory waste container for non-hazardous solid waste. |
| Empty Product Containers | Rinse the container thoroughly with a suitable solvent (e.g., water). Deface or remove the label to prevent misidentification.[2] The clean, empty container can then be disposed of in the regular trash or recycling, depending on the material. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these immediate steps as outlined in the safety data sheet[1]:
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
For a significant spill, absorb the material with an inert substance (e.g., vermiculite, sand) and dispose of it as non-hazardous waste.[1] Clean the spill area thoroughly.
By adhering to these safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows. Always consult your institution's specific safety guidelines and the most recent safety data sheet before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
